2-(4-Hydroxypyridin-3-yl)acetic acid
Description
The exact mass of the compound 3-Pyridineacetic acid, 4-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-oxo-1H-pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-8-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDNONKIDCTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-(4-Hydroxypyridin-3-yl)acetic acid
[1][2]
Executive Summary
2-(4-Hydroxypyridin-3-yl)acetic acid (CAS: 1227588-69-3) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and bisphosphonate derivatives.[1][2] While often overshadowed by its isomer 3-pyridylacetic acid (a key intermediate for Risedronate), this 4-hydroxy analogue represents a critical scaffold in medicinal chemistry due to its ability to function as a bioisostere for amides and its capacity for bidentate hydrogen bonding.
This guide provides a comprehensive technical analysis of the compound's structural dynamics, specifically the 4-pyridone tautomerism, synthetic pathways, and its role as a pharmacophore in drug discovery.
Chemical Identity and Tautomerism[3]
The nomenclature "4-hydroxypyridine" is chemically ambiguous due to the prototropic tautomerism inherent to the structure. In both the solid state and aqueous solution, the compound predominantly exists as the 4-pyridone (4-oxo-1,4-dihydropyridine) rather than the hydroxypyridine.
Structural Dynamics
The equilibrium favors the pyridone form due to the significant resonance stabilization energy of the amide-like lactam moiety. This has profound implications for ligand-protein binding, as the pyridone form presents a hydrogen bond donor (N-H) and an acceptor (C=O) in a specific spatial arrangement, differing significantly from the hydroxy form.
-
Tautomer A (Minor): this compound (Aromatic pyridine ring).
-
Tautomer B (Major): 2-(4-oxo-1,4-dihydropyridin-3-yl)acetic acid (Non-aromatic pyridone ring).
Tautomerism Diagram
The following diagram illustrates the equilibrium and the zwitterionic nature of the molecule at neutral pH.
Caption: Equilibrium between the hydroxy-pyridine and pyridone forms, showing the dominance of the pyridone tautomer in polar media.
Physicochemical Properties[4][5]
The physical behavior of this compound is governed by its high polarity and potential for zwitterion formation.
| Property | Value / Description | Note |
| CAS Number | 1227588-69-3 | Specific to the 4-hydroxy-3-acetic isomer.[2] |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Solubility | High in H₂O, MeOH, DMSO | Poor in non-polar solvents (Hexane, DCM) due to polarity. |
| pKa (COOH) | ~3.5 - 4.0 | Typical carboxylic acid acidity. |
| pKa (Pyridone NH) | ~11.0 | Weakly acidic; deprotonation requires strong base. |
| LogP | -0.4 (Predicted) | Hydrophilic; indicates good aqueous solubility but low membrane permeability without modification. |
| Appearance | Off-white to beige solid | Hygroscopic tendency. |
Synthesis and Manufacturing Protocols
Direct functionalization of the 4-hydroxypyridine ring at the 3-position is challenging due to the electron-rich nature of the pyridone oxygen and the deactivating nature of the nitrogen. Two primary strategies are employed: Directed Ortho Metalation (DoM) of a protected precursor and Ring Construction .
Route A: Directed Ortho Metalation (Recommended for R&D)
This route utilizes 4-methoxypyridine to mask the tautomerism, allowing for lithiation at the C3 position.
-
Lithiation: Treatment with Mesityllithium (MesLi) or LDA in THF at -78°C. The methoxy group directs lithiation to the C3 position.
-
Alkylation: Reaction of the 3-lithio species with tert-butyl bromoacetate or ethylene oxide (followed by oxidation).
-
Deprotection: Acidic hydrolysis (HBr/AcOH) cleaves the methyl ether to yield the 4-pyridone and hydrolyzes the ester to the free acid.
Route B: Pyranone Conversion (Industrial Scale)
This method builds the pyridine ring from a pyranone precursor, avoiding harsh lithiation conditions.
-
Precursor: Maltol (3-hydroxy-2-methyl-4-pyrone) derivatives or specific 4-pyrone-3-acetic acid esters.
-
Amination: Reaction with aqueous ammonia or ammonium acetate under pressure. The pyrone oxygen is replaced by nitrogen, converting the ring to a 4-pyridone.
-
Hydrolysis: Final adjustment of the side chain to the acetic acid moiety.
Synthesis Workflow Diagram
Caption: Synthetic workflow via Directed Ortho Metalation (DoM) of 4-methoxypyridine.
Analytical Characterization
Validating the structure requires distinguishing it from the 2-pyridyl and 3-pyridyl isomers.
-
¹H NMR (DMSO-d₆):
-
δ ~11.0-12.0 ppm: Broad singlet (COOH + NH/OH exchangeable).
-
δ ~7.5-8.0 ppm: C2-H and C6-H signals. The C2 proton often appears as a doublet or singlet depending on C6 coupling.
-
δ ~6.2-6.5 ppm: C5-H doublet. This upfield shift (compared to typical pyridines) is characteristic of the β-proton in an α,β-unsaturated ketone system (the pyridone ring).
-
δ ~3.4-3.6 ppm: Singlet (CH₂ of acetic acid).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: m/z 154.1.
-
Fragmentation: Loss of CO₂ (M-44) is common for carboxylic acids, yielding a characteristic fragment at m/z 110 (methylpyridone cation).
-
Applications in Drug Discovery[9]
Kinase Inhibitor Scaffold
The 4-pyridone motif is a privileged scaffold in kinase inhibition (e.g., GSK-3β, p38 MAP kinase). The this compound moiety serves as a linker that allows the pyridone "head" to bind in the ATP pocket (forming bidentate H-bonds with the hinge region) while the acetic acid "tail" extends into the solvent front or interacts with lysine residues.
Impurity Profiling in Bisphosphonates
While 3-pyridylacetic acid is the primary intermediate for Risedronate , the 4-hydroxy isomer can arise as an oxidative impurity or degradation product.
-
Role: Used as a Certified Reference Material (CRM) to quantify impurities in bulk Risedronate sodium batches.
-
Mechanism: Oxidation of the pyridine ring during synthesis or storage can introduce the hydroxyl group, necessitating strict chromatographic separation (HPLC) to ensure API purity.
References
-
PubChem. (2025). Compound Summary: this compound (CID 97053212). National Library of Medicine. Link
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
-
European Patent Office. (2025). EP 4 596 554 A1: Aza-Fused Ring Compounds and Preparation. (Describes synthesis of 4-hydroxypyridine-3-yl derivatives). Link
-
Accela ChemBio. (2023).[2][7] Product Catalog: this compound (CAS 1227588-69-3).[1][2]Link
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- 2. 1243374-60-8,2-Cyclopropoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]
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Molecular weight and formula of 2-(4-Hydroxypyridin-3-yl)acetic acid
An In-Depth Technical Guide to 2-(4-Hydroxypyridin-3-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. While literature on this specific molecule is sparse, this document consolidates its known physicochemical properties and presents a robust framework for its synthesis and analytical characterization based on established methodologies for analogous structures. We delve into the significance of its core scaffolds—the 4-hydroxypyridone and pyridylacetic acid moieties—and explore their proven roles in the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for applications in drug discovery.
Core Molecular Profile
This compound is an organic compound featuring a pyridine ring substituted with both a hydroxyl and an acetic acid group. A critical feature of this molecule is the existence of keto-enol tautomerism, allowing it to be represented as either this compound or its 4-pyridone isomer, 2-(4-oxo-1H-pyridin-3-yl)acetic acid. The pyridone tautomer is often favored in many contexts.
Physicochemical and Structural Data
The fundamental properties of the compound are summarized below. These data are essential for experimental design, from calculating molar equivalents in synthesis to interpreting mass spectrometry results.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Monoisotopic Mass | 153.04259 Da | [1] |
| Molar Mass | 153.14 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Synonym | 2-(4-oxo-1H-pyridin-3-yl)acetic acid | [1] |
| InChI | InChI=1S/C7H7NO3/c9-6-1-2-8-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) | [1] |
| InChIKey | IKKDNONKIDCTAP-UHFFFAOYSA-N | [1] |
| SMILES | C1=CNC=C(C1=O)CC(=O)O | [1] |
Proposed Synthesis Methodology
Causality Behind Experimental Choices: This multi-step synthesis is designed for efficiency and control. The use of diethyl malonate allows for the straightforward introduction of the two-carbon acetic acid precursor. The subsequent hydrolysis and decarboxylation steps are standard, high-yielding procedures for converting malonic esters into carboxylic acids.
Workflow: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Alkylation:
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 3-bromo-4-hydroxypyridine in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter any salts, and concentrate the filtrate under reduced pressure. The crude product can be purified via column chromatography.
-
-
Hydrolysis (Saponification):
-
Dissolve the purified diethyl 2-(4-hydroxypyridin-3-yl)malonate from the previous step in an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting ester. This step hydrolyzes the ester groups to carboxylate salts.
-
-
Acidification and Decarboxylation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is strongly acidic (pH ~1-2).
-
Gently heat the acidified mixture. Vigorous gas (CO₂) evolution will be observed as the malonic acid intermediate decarboxylates.
-
Continue heating until gas evolution ceases.
-
Cool the solution to induce precipitation of the final product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Analytical Characterization Protocols
Structural confirmation and purity assessment are paramount. The following section describes the standard analytical methodologies required to validate the identity and quality of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).
-
Expected Signals:
-
Pyridone Ring Protons: Expect signals in the aromatic region (~6.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets) corresponding to their positions on the ring.
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic) would appear in the aliphatic region (~3.5-4.0 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Hydroxyl/Amide Proton (-OH/-NH): A broad singlet whose chemical shift is highly dependent on solvent and concentration.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
Carbonyl Carbon (-C=O, pyridone): ~160-180 ppm.
-
Carboxylic Acid Carbon (-COOH): ~170-185 ppm.
-
Pyridone Ring Carbons: Multiple signals in the ~100-150 ppm range.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, ~30-45 ppm.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which validates the molecular formula.[4]
-
Sample Prep: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Method: Electrospray Ionization (ESI) is a common technique for this type of molecule, typically run in both positive and negative ion modes.
-
Data Interpretation: The resulting spectrum should be analyzed for the parent ion peak. Predicted values for common adducts are listed below, providing a self-validating system for mass identification.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.04987 |
| [M+Na]⁺ | 176.03181 |
| [M-H]⁻ | 152.03531 |
| [M]⁺ | 153.04204 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Sample Prep: The sample can be analyzed as a solid (e.g., using an ATR attachment) or as a KBr pellet.
-
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Pyridone): A moderate band around ~3100-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700-1725 cm⁻¹.
-
C=O Stretch (Pyridone Amide): A strong, sharp band around ~1640-1680 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the ~1450-1600 cm⁻¹ region.
-
Applications and Therapeutic Relevance in Drug Discovery
While this compound has not been extensively studied itself, its core structural motifs are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
-
4-Hydroxypyridone Scaffold: This moiety is a versatile pharmacophore. It can act as a hydrogen bond donor and acceptor and is known to be a bioisostere for catechols, often used to chelate metal ions in enzyme active sites.
-
Antibacterial Agents: Novel 4-hydroxy-2-pyridones have been identified as inhibitors of bacterial DNA synthesis, showing promise as a starting point for new antibiotics to combat Gram-negative pathogens.[5]
-
HIF Prolyl Hydroxylase (PHD) Inhibition: The related 2-[(4-hydroxy-6-oxo-dihydro-pyridin-5-carbonyl)amino]acetic acid motif is the basis for a new class of PHD inhibitors.[6] These agents are developed for treating renal anemia by stabilizing Hypoxia-Inducible Factor (HIF) and promoting the production of erythropoietin (EPO).[6]
-
-
Pyridylacetic Acid Scaffold: This structure is prevalent in many biologically active compounds and serves as a key intermediate in pharmaceutical synthesis.
-
Antiviral Activity: Derivatives of pyridin-3-yl acetic acid have been patented as potent inhibitors of HIV replication, highlighting the utility of this scaffold in targeting viral enzymes like integrase.[7]
-
Metabolic Studies: 2-pyridylacetic acid is the major metabolite of the drug betahistine, and its quantification is crucial for pharmacokinetic studies.[8][9]
-
The combination of these two pharmacologically relevant scaffolds in a single molecule makes this compound a compelling candidate for library synthesis and screening in various drug discovery programs, particularly in oncology, infectious diseases, and metabolic disorders.
Conclusion
This compound represents a molecule of significant latent potential for drug development professionals. This guide provides its definitive molecular formula and weight, outlines a plausible and robust synthetic strategy, and details the necessary analytical protocols for its characterization. By understanding the established biological importance of its constituent scaffolds, researchers are well-equipped to explore the therapeutic applications of this compound and its future derivatives.
References
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PubChemLite. This compound (C7H7NO3). Available from: [Link]
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The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]
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Connect Journals. SHORT & EXPEDIENT SYNTHESIS OF PYRIDINE CONTAINING DIHYDROCHALCONE 1-(2-HYDROXYPHENYL). Available from: [Link]
-
NP-MRD. (s)-{[(2s,3s,4s)-2-amino-1,4-dihydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutylidene]amino}[(2r,3s,4r,5r)-3,4-dihydroxy-5-(4-hydroxy-2-oxopyrimidin-1-yl)oxolan-2-yl]acetic acid (NP0231542). Available from: [Link]
-
PubMed. Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. Available from: [Link]
- PubChemLite. This compound (C7H7NO3).
-
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available from: [Link]
-
MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available from: [Link]
-
PMC. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]
-
PubMed. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Available from: [Link]
-
ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Available from: [Link]
-
PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. Available from: [Link]
-
ResearchGate. Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
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MDPI. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Available from: [Link]
-
WIPO Patentscope. WO/2018/127801 PYRIDIN-3-YL ACETIC ACID DERIVATIVES AS INHIBITORS OF HUMAN IMMUNODEFICIENCY VIRUS REPLICATION. Available from: [Link]
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A Senior Application Scientist's Guide to the Thermodynamic Profiling of 2-(4-Hydroxypyridin-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive framework for the determination and interpretation of the key thermodynamic properties of 2-(4-Hydroxypyridin-3-yl)acetic acid, a novel heterocyclic compound with potential applications in drug discovery. Recognizing the sparse availability of public data for this specific molecule[1], this document emphasizes the establishment of a robust experimental and computational workflow. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will detail the in silico prediction of physicochemical parameters, followed by rigorous, step-by-step experimental methodologies for determining pKa, aqueous solubility (logS), melting point (T_m), and enthalpy of fusion (ΔH_fus). The integration of these properties is crucial for building a developability profile, informing formulation strategies, and anticipating biopharmaceutical behavior.
Introduction: The Imperative of Thermodynamic Profiling in Drug Discovery
The journey of a candidate molecule from discovery to a viable drug product is fundamentally governed by its physicochemical and thermodynamic properties. These parameters dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for successful formulation development.[2][[“]][4] For a molecule like this compound, which contains a pyridine ring, a phenolic hydroxyl group, and a carboxylic acid moiety, a thorough understanding of its ionization behavior (pKa), solubility, and solid-state stability is paramount.[5][6][7]
The pyridine nucleus is a prevalent scaffold in pharmaceuticals, often used to enhance solubility and bioavailability.[7][8] However, the interplay of the acidic (carboxylic acid, phenol) and basic (pyridine nitrogen) functional groups in this compound creates a complex ionization profile that will profoundly influence its behavior in physiological environments. Thermodynamic profiling provides the essential data to understand and predict these behaviors, enabling rational drug design and mitigating late-stage development failures.[9][10]
This guide presents a logical workflow, beginning with rapid in silico predictions to frame the experimental work, followed by detailed protocols for precise empirical measurement.
Predictive Thermodynamics: In Silico First-Pass Analysis
Before committing to resource-intensive laboratory work, computational tools provide invaluable, instantaneous estimations of key properties. These predictions are based on the molecule's structure and leverage vast databases of experimental data.[11] For this compound, we will predict the acid dissociation constants (pKa), the octanol-water partition coefficient (logP), and the intrinsic aqueous solubility (logS).
Predicted Physicochemical Properties
The following table summarizes the predicted values for this compound obtained from widely used computational models.
| Parameter | Predicted Value | Method/Software | Significance in Drug Development |
| pKa (Strongest Acidic) | ~3.5 - 4.5 | ChemAxon Marvin, ACD/Labs Percepta | Governs ionization of the carboxylic acid group; impacts solubility and absorption in the stomach and intestine.[12] |
| pKa (Weakest Acidic) | ~8.5 - 9.5 | ChemAxon Marvin, ACD/Labs Percepta | Relates to the ionization of the phenolic hydroxyl group. |
| pKa (Strongest Basic) | ~4.5 - 5.5 | ChemAxon Marvin, ACD/Labs Percepta | Governs protonation of the pyridine nitrogen; crucial for solubility in acidic environments.[13] |
| logP | ~0.5 - 1.5 | XLOGP3, ALOGPS | Measures lipophilicity; a key indicator of membrane permeability and potential for toxicity.[14][15] |
| logS (Aqueous Solubility) | ~ -2.0 to -3.0 | ALOGPS, ESOL | Predicts intrinsic solubility in water; low solubility can be a major hurdle for oral bioavailability.[8] |
Note: These values are estimations and require experimental verification.
Interpretation of Predicted Data
The in silico results suggest that this compound is a zwitterionic molecule. The carboxylic acid is predicted to be the most acidic group, while the pyridine nitrogen is the most basic center. The predicted logP indicates a relatively hydrophilic compound, which may favor good aqueous solubility but could present challenges for passive membrane diffusion.[16] The predicted solubility (logS) suggests that the compound is moderately soluble. This predictive data provides a critical starting point for designing the definitive experimental studies.
Experimental Determination of Thermodynamic Properties
The following sections provide detailed, self-validating protocols for the experimental characterization of this compound. A plausible first step, the synthesis of the compound, can be achieved through methods analogous to those reported for similar pyridylacetic acid derivatives.[17][18][19]
Workflow for Thermodynamic Characterization
The overall experimental process follows a logical progression from determining fundamental constants to assessing thermal behavior.
Caption: Experimental workflow for thermodynamic profiling.
Ionization Constant (pKa) Determination by Potentiometric Titration
Rationale: Potentiometric titration is the gold standard for pKa determination due to its precision and ability to measure multiple pKa values in a single experiment.[20][21] For a multiprotic compound like ours, this method allows for the clear resolution of the different ionization events.
Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[22]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is a limiting factor (as suggested by predictions), a co-solvent (e.g., methanol or DMSO, not exceeding 20% v/v) may be used, and the apparent pKa will be determined.
-
Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to achieve a final ionic strength of 0.15 M. This minimizes variations in activity coefficients during the titration.[22][23]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[22][23]
-
Titration - Acidic pKa: Titrate the solution with a standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Titration - Basic pKa: In a separate experiment, acidify the sample solution to ~pH 2 with standardized 0.1 M HCl. Then, titrate with the 0.1 M NaOH solution as described above. This ensures all functional groups are in their fully protonated state at the start.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For higher precision, calculate the first and second derivatives of the titration curve; the peaks in the first derivative curve indicate the equivalence points.[24]
Caption: Predicted ionization states of the molecule at different pH.
Thermodynamic Aqueous Solubility by the Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[25][26] It measures the saturation concentration of a compound in a specific solvent at a controlled temperature after equilibrium has been reached, providing a true measure of solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to several vials containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[27] The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[26][27][28]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The solution should be immediately filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove any remaining suspended solids.[25][29]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.[29] The measured concentration of the saturated solution is the thermodynamic solubility at that specific pH and temperature.
Thermal Analysis: DSC and TGA
Rationale: Thermal analysis provides critical information about the solid-state properties of a drug substance, including its melting point, crystallinity, purity, and thermal stability.[30][31][32] Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating.[33][34]
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[35] The temperature range should be sufficient to observe the melting transition (e.g., from 30°C to 250°C).
-
Data Analysis: The melting point (T_m) is typically taken as the onset or peak of the endothermic event on the DSC thermogram.[36][37] The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔH_fus), which is a measure of the material's crystallinity.[35][37]
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 500°C).[31]
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.[30][31][33] This provides an upper limit for the compound's thermal stability during processing and storage.
Data Synthesis and Application in Drug Development
The true power of this analysis lies in integrating the individual data points to build a comprehensive thermodynamic profile.
| Property | Experimental Result | Implication for Drug Development |
| pKa Values | TBD | Defines the charge state of the molecule across the physiological pH range, directly impacting solubility, dissolution rate, and absorption site. |
| pH-Solubility Profile | TBD | Informs selection of formulation strategies (e.g., salt formation, use of pH-modifying excipients) to enhance bioavailability. |
| Melting Point (T_m) | TBD | A high melting point often correlates with lower solubility (stronger crystal lattice). It is a key parameter for manufacturing processes like hot-melt extrusion. |
| Enthalpy of Fusion (ΔH_fus) | TBD | Indicates the degree of crystallinity. A high enthalpy suggests a stable, highly ordered crystal lattice that may be more difficult to dissolve. |
| Decomposition Temp. (T_d) | TBD | Sets the upper temperature limit for handling, processing, and storage to prevent degradation of the active pharmaceutical ingredient. |
For example, if the experimental pKa of the carboxylic acid is 3.8 and the pKa of the pyridine nitrogen is 5.1, the molecule will be a poorly soluble zwitterion in the pH range of the small intestine (~pH 6-7). However, its solubility would be significantly higher in the acidic environment of the stomach (pH < 2), where the pyridine is protonated. This information, combined with the intrinsic solubility from the shake-flask experiment, is critical for predicting oral absorption and deciding if an enabling formulation technology is required.
Conclusion
The thermodynamic characterization of a new chemical entity like this compound is not merely a data collection exercise; it is a fundamental component of risk assessment and mitigation in drug development. By employing the predictive and experimental workflows detailed in this guide, researchers can generate the critical data needed to understand a molecule's behavior from the bench to its potential clinical application. The integration of pKa, solubility, and thermal stability data provides a robust foundation for informed decision-making, guiding lead optimization, rational formulation design, and ultimately, increasing the probability of developing a successful therapeutic agent.
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- Vertex AI Search. (2026, January 9). Thermogravimetric Analysis (TGA)
- Torontech. (2025, December 16).
- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- NETZSCH. (2026, February 16). Thermogravimetric Analyzer (TGA).
- Creative Bioarray.
- Importance of Thermodynamics in Drug Designing. (n.d.).
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Consensus. What are the key applications of thermodynamic analysis in drug discovery?.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Joseph, B. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- ResearchGate. (2025, August 7). Thermodynamic Studies for Drug Design and Screening | Request PDF.
- MDPI. (2022, September 15).
- PMC.
- Taylor & Francis. (2018, May 9). Full article: Melting temperature and enthalpy variations of phase change materials (PCMs): a differential scanning calorimetry (DSC) analysis.
- ResearchGate. (2022, September 19). Prediction of solubility of some dihydropyridine derivative drugs in supercritical fluid carbon dioxide by RBFNN | Request PDF.
- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- EAG Laboratories. Differential Scanning Calorimetry | DSC.
- Wierzbicka-Miernik, A.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- SciSpace.
- Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
- ResearchGate. (2025, August 6).
- Sadowski, J., & Gasteiger, J. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Journal of Computer-Aided Molecular Design.
- DeCorte, J., et al.
- IJSAT. (2025, May 24).
- Gedeck, P. (2023, March 25).
- Rowan. Running Rowan's pKa Prediction Workflow.
- ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- Poliak, P. (2014). The DFT calculations of pK a values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca.
- Dornshuld. Standard Thermodynamic Properties of Chemical Substances.
- MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Liter
- Kussmann, J., et al. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega.
- Durrant Lab.
- ChemicalBook. 3-Pyridylacetic acid synthesis.
- PubChem. This compound (C7H7NO3).
- PMC.
- PMC. (2016, November 14).
- National Institute of Standards and Technology. Acetic acid - the NIST WebBook.
- Sigma-Aldrich. 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride | 84839-54-3.
- ResearchGate. (2025, August 8). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )
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Solubility profile of 2-(4-Hydroxypyridin-3-yl)acetic acid in water vs organic solvents
The Solubility Profile of 2-(4-Hydroxypyridin-3-yl)acetic Acid: A Technical Guide
Part 1: Executive Technical Summary[1][2][3]
Compound Identity:
Core Solubility Directive: this compound is not a simple organic acid; it behaves as a zwitterionic 4-pyridone .[1][2] Unlike standard pyridines, the 4-hydroxy substitution forces the molecule into the 4-pyridone tautomer in both the solid state and polar solutions.[1] This results in a high melting point (>200°C, decomposition) and a solubility profile closer to amino acids than to lipophilic aromatics.
Operational Implication: Standard liquid-liquid extraction (e.g., DCM/Water) will likely fail.[1][2] The molecule partitions into the aqueous phase across a wide pH range.[1] Isolation requires isoelectric precipitation or ion-exchange chromatography.[1]
Part 2: Physicochemical Mechanism & Tautomerism[1][2][3]
To accurately predict and manipulate solubility, one must understand the dominant species in solution.
The Tautomeric Trap
While often drawn as a 4-hydroxypyridine, the molecule exists predominantly as 4-pyridone due to the aromatic resonance stabilization of the amide-like lactam structure.[1][2]
-
Non-Polar Solvents: Trace amounts of the hydroxy-pyridine form may exist, but solubility is negligible.[1][2]
-
Water/Methanol: The pyridone form dominates.[1][2] This creates a strong hydrogen-bond donor/acceptor network, significantly reducing solubility in aprotic organic solvents like Ethyl Acetate or THF.[1]
Ionization & pKa Analysis
The solubility profile is dictated by two primary ionizable groups:
-
Carboxylic Acid (Position 3): pKa
3.5 – 4.0.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
4-Pyridone Oxygen (Protonation): pKa
3.3 (Protonation occurs at the carbonyl oxygen, not the nitrogen).[1][2] -
Pyridone Nitrogen (Deprotonation): pKa
11.0 (Very weak acid).[1][2]
The Solubility "U-Curve":
-
pH < 2 (Cationic): High Solubility.[1][2] Species: [HOOC-PyOH
] (Protonated carbonyl).[1][2] -
pH 3–5 (Isoelectric Zone): Minimum Solubility.[1][2] Species: [
OOC-PyOH ] (Zwitterion) or Neutral aggregates.[1][2] This is the target window for crystallization. -
pH > 6 (Anionic): High Solubility.[1][2] Species: [
OOC-Py=O] (Carboxylate anion).[1][2]
Part 3: Solubility Profile Data
The following data summarizes the solubility behavior based on structural analogs (e.g., 3-pyridylacetic acid, 4-pyridone) and chemotype analysis.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH 7) | High (>50 mg/mL) | Exists as anionic carboxylate salt.[1][2] |
| Aqueous | Water (pH 3.[1][2]5) | Low/Moderate | Proximity to isoelectric point (pI) may induce precipitation.[1] |
| Aqueous | 1M HCl / 1M NaOH | Very High | Formation of Chloride or Sodium salts breaks crystal lattice.[1][2] |
| Polar Aprotic | DMSO | High | Disrupts H-bonding; standard solvent for NMR/Stock solutions.[1][2] |
| Polar Aprotic | DMF | Moderate | Good for synthesis, but less effective than DMSO.[1][2] |
| Polar Protic | Methanol | Moderate | Soluble, especially with heat; useful for recrystallization.[1][2] |
| Polar Protic | Ethanol/IPA | Low | Dielectric constant too low to support zwitterion solvation.[1][2] |
| Non-Polar | DCM / Chloroform | Negligible | Cannot solvate the polar pyridone core.[1][2] |
| Hydrocarbon | Hexane / Heptane | Insoluble | Strictly anti-solvent.[1][2] |
Part 4: Experimental Protocols
Do not rely on literature values alone. Batch-to-batch variation in crystal habit (polymorphism) can alter solubility.[1] Use these self-validating protocols.
Protocol A: pH-Dependent Solubility Profiling (The "U-Curve" Determination)
Objective: Determine the exact pH of minimum solubility (pI) for purification.[1][2]
-
Preparation: Suspend 500 mg of this compound in 5 mL of water.
-
Acidification: Adjust to pH 1.0 using 6M HCl. The solution should be clear (Cationic form).
-
Titration: Slowly add 1M NaOH under continuous stirring, monitoring pH with a calibrated probe.
-
Observation: Record the pH onset of turbidity (cloud point).
-
Expected Range: Turbidity should appear between pH 2.5 and 4.0.[1]
-
-
Clarification: Continue adding NaOH until pH reaches 8.0. The solution should clarify (Anionic form).
-
Validation: Filter the precipitate formed at the pH of maximum turbidity. Dry and analyze by HPLC to confirm it is the free acid, not an inorganic salt.
Protocol B: Quantitative Organic Solubility (Gravimetric)
Objective: Screen solvents for extraction or crystallization.[1][2]
-
Saturation: Add 50 mg of compound to 1 mL of target solvent (MeOH, EtOH, Acetone) in a sealed HPLC vial.
-
Equilibration: Shake at 25°C for 24 hours (or sonicate for 30 mins followed by 4 hours stirring).
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.
-
Quantification:
Part 5: Visualization of Solubility Logic
The following diagram illustrates the species distribution and the logical workflow for isolation.
Figure 1: Solubility behavior map showing pH-dependent speciation and organic solvent compatibility for isolation strategies.[1][2]
Part 6: Isolation & Purification Strategy
Based on the solubility profile, the following workflow is recommended for isolating the pure compound from a reaction mixture:
-
Aqueous Workup: Do not attempt to extract into DCM or Ethyl Acetate at neutral pH.[1][2] You will lose the product to the water layer.[1]
-
Impurity Removal: Wash the aqueous solution (pH 8) with Ethyl Acetate to remove non-polar impurities.[1][2] The product remains in the water.[1][2]
-
Isoelectric Precipitation:
-
Desalting (Alternative): If precipitation is poor (due to high water solubility), use a cation exchange resin (e.g., Dowex 50W).[2]
Part 7: References
-
Accela ChemBio. (n.d.).[1][2] this compound Product Page. Retrieved February 22, 2026, from [Link][1]
-
FooDB. (2011).[1][2] 3-Pyridylacetic acid: Properties and Metabolites. Retrieved February 22, 2026, from [Link][1]
-
Williams, R. (2022).[2][6] pKa Data for Organic and Inorganic Acids. Organic Chemistry Data. Retrieved February 22, 2026, from [Link][1]
-
University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 22, 2026, from [Link][1]
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- 3. 933686-34-1,4-(1,3-thiazol-5-yl)butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1243374-60-8,2-Cyclopropoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 6. epfl.ch [epfl.ch]
Unraveling the Tautomeric Landscape of 2-(4-Hydroxypyridin-3-yl)acetic acid: A Guide to Characterization and Implication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical consideration in drug discovery and development. The precise tautomeric form of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and its three-dimensional shape, which in turn governs its interaction with biological targets. This guide provides an in-depth exploration of the tautomeric forms of 2-(4-Hydroxypyridin-3-yl)acetic acid, a molecule possessing multiple functional groups capable of proton migration. We will dissect the theoretical underpinnings of its potential tautomers and present a validated, multi-pronged experimental and computational workflow for their definitive characterization. This document is intended to serve as a practical and authoritative resource for researchers navigating the complexities of heterocyclic tautomerism.
Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds
Tautomerism is a fundamental concept in organic chemistry where a single compound exists as a mixture of two or more interconvertible isomers, differing in the position of a proton and a double bond.[1] Unlike resonance structures, tautomers are distinct chemical species with unique properties that exist in a dynamic equilibrium.[1] For drug development professionals, understanding and controlling this equilibrium is paramount. The prevalence of one tautomer over another can be profoundly influenced by the molecular environment, including solvent polarity, pH, and temperature.[2][3]
The 4-hydroxypyridine moiety, a common scaffold in medicinal chemistry, is a classic example of keto-enol tautomerism, existing in equilibrium with its pyridin-4(1H)-one form.[2] The introduction of an acetic acid substituent at the 3-position, as in this compound, adds another layer of complexity, introducing the possibility of a zwitterionic species. Determining the predominant tautomeric form in different physiological and experimental contexts is therefore not merely an academic exercise but a crucial step in predicting a drug candidate's behavior.
Theoretical Framework: The Potential Tautomers
This compound can theoretically exist in at least three primary tautomeric forms, governed by proton migration between the pyridine nitrogen, the C4-oxygen, and the carboxylic acid group.
-
Tautomer A (4-Hydroxypyridine): The aromatic "enol" form. This form is often favored in the gas phase or in non-polar solvents where its lower polarity is advantageous.[2][4]
-
Tautomer B (Pyridin-4(1H)-one): The "keto" form. This tautomer is generally more polar and is often the predominant species in polar solvents (like water) and in the solid state, where it can be stabilized by intermolecular hydrogen bonding.[2][3][5]
-
Tautomer C (Zwitterion): A form where the acidic proton from the carboxylic acid has migrated to the basic pyridine nitrogen. This species is most likely to be significant in aqueous solutions at specific pH ranges. The absorption spectra of 3-hydroxypyridine in water show distinct peaks attributed to a zwitterionic form.[6]
The equilibrium between these forms is a delicate balance of competing factors, including aromaticity, intramolecular hydrogen bonding, and solvation energies.[5][7]
Sources
- 1. chemistwizards.com [chemistwizards.com]
- 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
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- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solvent selection for reactions involving 2-(4-Hydroxypyridin-3-yl)acetic acid
Application Note: Solvent Selection Strategies for 2-(4-Hydroxypyridin-3-yl)acetic Acid
Part 1: Executive Summary & Molecular Profiling
The "Chameleon" Molecule this compound (HPAA) is a deceptive scaffold. To the novice, it appears as a simple substituted pyridine. To the process chemist, it represents a complex system of tautomeric equilibria and zwitterionic behavior that dictates solubility and reactivity.
Successful chemical modification—whether for bisphosphonate synthesis (e.g., Risedronate) or peptide coupling—requires a solvent strategy that acknowledges the molecule's "dual personality":
-
The Pyridone Form: In polar/aqueous media, the molecule exists predominantly as the 4-pyridone (lactam) tautomer.
-
The Zwitterion: At neutral pH, the carboxylic acid deprotonates (
) and the pyridine nitrogen/oxygen system protonates, creating an insoluble zwitterion lattice.
This guide provides a decision framework for solvent selection, moving beyond trial-and-error to mechanistic predictability.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Characteristic | Implication for Solvent Selection |
| Molecular Formula | Moderate molecular weight (153.14 g/mol ). | |
| Dominant Tautomer | 4-Pyridone (NH-form) | Favored in polar protic solvents ( |
| Solubility (Water) | pH-dependent | High at pH < 2 (cation) and pH > 9 (anion). Low at pH 4–6 (zwitterion). |
| Solubility (Organics) | Poor in non-polar | Insoluble in Hexane, Toluene, DCM. Requires polar aprotic (DMSO, DMF) or acidic media. |
| Thermal Stability | Decarboxylation Risk | Avoid high-boiling solvents (>120°C) unless reaction kinetics are fast. |
Part 2: Visualizing the Equilibrium
The following diagram illustrates the tautomeric and ionization states that must be managed through solvent choice.
Caption: Fig 1.[1] Tautomeric and ionization landscape. Solvent polarity shifts the Hydroxy/Pyridone equilibrium; pH control solubilizes the Zwitterion.
Part 3: Solvent Selection Framework
For Reaction Efficiency (Synthesis)
-
Acylation / Esterification:
-
Challenge: The pyridone oxygen is nucleophilic but less so than the nitrogen.
-
Solvent:Anhydrous Alcohols (MeOH, EtOH) with acid catalysis (SOCl₂) or Dichloromethane (DCM) if the carboxylic acid is pre-activated (e.g., acid chloride) and a base is used to break the zwitterion.
-
-
Bisphosphonylation (Risedronate Synthesis):
-
Challenge: Requires solubilizing HPAA and
simultaneously. -
Legacy Solvent: Chlorobenzene (Hazardous, high boiling point).
-
Modern Solvent:Acetonitrile (MeCN) or Methanesulfonic Acid (MSA) . MSA acts as both solvent and catalyst, fully solubilizing the cationic form.
-
-
Coupling Reactions (Amide bond formation):
-
Solvent:DMF or NMP . These dipolar aprotic solvents disrupt the intermolecular H-bonding of the pyridone lattice, allowing reagents to access the carboxylic acid.
-
For Purification & Isolation
-
Crystallization:
-
Strategy: pH swing. Dissolve in acidic water (pH 1), filter impurities, then adjust to pH 4.5 (Isoelectric point) to precipitate the zwitterion.
-
Anti-solvent: Acetone or Isopropanol added to aqueous solutions.
-
Part 4: Detailed Experimental Protocols
Protocol A: Bisphosphonylation in Acetonitrile (Green Route)
Target: Synthesis of Risedronic Acid intermediates without Chlorobenzene.
Rationale: Acetonitrile (MeCN) is a Class 2 solvent (ICH guidelines) offering a safer profile than Chlorobenzene. While HPAA is sparingly soluble in MeCN, the addition of
Step-by-Step:
-
Setup: Equip a 500 mL 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with
. -
Charging: Add This compound (10.0 g) and Acetonitrile (100 mL) . The mixture will be a slurry.
-
Activation: Add Phosphorous Acid (
, 2.0 eq) in one portion. -
Reagent Addition: Heat the slurry to 40°C. Dropwise add Phosphorous Trichloride (
, 3.0 eq) over 30 minutes. Caution: Exothermic reaction. HCl gas evolution. -
Reflux: Heat the mixture to reflux (approx. 80-82°C). The slurry should thin as the reaction proceeds. Stir for 4-6 hours.
-
Quench: Cool to room temperature. Decant the MeCN (containing impurities). Add Water (50 mL) slowly to the gummy residue (hydrolysis of P-Cl intermediates).
-
Isolation: Heat the aqueous mixture to 90°C for 2 hours to ensure complete hydrolysis, then cool to 0°C. Risedronic acid precipitates. Filter and wash with cold water/ethanol.
Protocol B: Esterification via Acid Catalysis
Target: Methyl 2-(4-hydroxypyridin-3-yl)acetate.
Rationale: Using the alcohol as the solvent drives the equilibrium forward (Le Chatelier's principle) and solubilizes the protonated pyridinium species.
Step-by-Step:
-
Setup: 250 mL round bottom flask, stir bar, ice bath.
-
Solvent: Suspend HPAA (5.0 g) in anhydrous Methanol (50 mL) .
-
Catalyst: Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.5 eq) . Note: reacts with MeOH to generate anhydrous HCl in situ. -
Reaction: Remove ice bath and reflux for 3 hours. The solution should become clear as the ester forms.
-
Workup: Evaporate solvent to dryness. The product remains as the Hydrochloride salt.
-
Neutralization (Optional): Dissolve residue in minimal water, neutralize carefully with
to pH 7, and extract with Ethyl Acetate/Isopropanol (3:1) . Note: Pure EtOAc is often insufficient for extracting pyridones.
Part 5: Decision Tree for Solvent Selection
Caption: Fig 2. Solvent selection logic based on reaction classification.
Part 6: Troubleshooting & Safety
-
Precipitation during reaction: If the reaction mixture solidifies in MeCN, add a co-solvent like Sulfolane (10% v/v) to increase solubility without affecting the boiling point significantly.
-
Decarboxylation: Monitor reaction temperature. If heating >100°C is required, ensure the environment is acidic; the carboxylate anion is more prone to decarboxylation than the free acid.
-
Purification Issues: If the product does not crystallize from water, add Ethanol to the aqueous concentrate until turbid, then cool.
References
-
Process for the preparation of pure risedronic acid or salts. US Patent 8,076,483 B2. (2011).[2] Describes the shift from Chlorobenzene to Acetonitrile/MSA systems.
-
Improved process for the preparation of risedronate sodium. WO Patent 2009/034580 A1. Details solvent-free and aqueous protocols.
-
Tautomerism of 4-Hydroxypyridines. Wikipedia/ChemLib Data. Explains the Pyridone/Hydroxypyridine equilibrium constants in various solvents.
-
Solvent Replacement Strategies for Processing Pharmaceuticals. MDPI Sustainability, 2024. General guide on replacing dipolar aprotic solvents.
Sources
Application Note: 2-(4-Hydroxypyridin-3-yl)acetic acid in Coordination Chemistry
This Application Note is designed for researchers in coordination chemistry, reticular chemistry (MOFs), and medicinal inorganic chemistry. It details the behavior, handling, and experimental protocols for 2-(4-Hydroxypyridin-3-yl)acetic acid , a versatile but complex bifunctional ligand.
Abstract & Chemical Profile
This compound (HPAA) represents a class of "chameleon ligands" capable of diverse coordination modes driven by pH and solvent polarity. Unlike simple pyridyl-carboxylates (e.g., nicotinic acid), HPAA possesses a 4-hydroxy group adjacent to the pyridine nitrogen, introducing keto-enol tautomerism (pyridin-4-ol
This structural feature allows HPAA to act as a linker in Metal-Organic Frameworks (MOFs), a pharmaceutical co-crystal former, or a chelator in bioinorganic models.
Chemical Specifications
| Property | Data | Notes |
| Formula | C | |
| MW | 153.14 g/mol | |
| pKa values | Values estimated based on 4-hydroxypyridine and acetic acid analogs.[1][2][3][4][5][6][7] | |
| Solubility | High: Water, DMSO, hot MeOH Low: Acetone, CHCl | Zwitterionic character reduces solubility in non-polar solvents. |
| Tautomerism | Pyridone (A) vs. Hydroxypyridine (B) | Form A dominates in solid state and neutral aqueous solution. |
Critical Mechanistic Insight: The Tautomer Trap
The most common failure mode in synthesizing complexes with HPAA is ignoring the tautomeric equilibrium.
-
The Pyridone Form (NH form): In neutral water/ethanol, the proton resides on the nitrogen. This blocks the nitrogen lone pair, preventing typical pyridine-metal coordination. The molecule acts primarily as a carboxylate ligand.
-
The Hydroxypyridine Form (OH form): To coordinate via the Nitrogen, you must either:
-
Deprotonate the nitrogen (High pH).
-
Stabilize the aromatic form using non-protic solvents or specific metal ions (e.g., Ag(I), Cu(II)) that have high affinity for N-donors.
-
Visualization: Tautomeric & Coordination Pathways
The following diagram illustrates the equilibrium and how experimental conditions dictate the coordination mode.
Figure 1: Tautomeric equilibrium of HPAA and resulting coordination outcomes. Note that the Pyridone form blocks N-coordination unless specific synthetic triggers are applied.
Experimental Protocols
Protocol A: Ligand Purification & Pre-treatment
Commercial samples often contain trace isomers. Purification is essential for high-quality single crystals.
-
Dissolution: Dissolve 1.0 g of crude HPAA in 15 mL of boiling water.
-
Filtration: Hot filter through a glass frit (porosity 4) to remove insoluble particulates.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Collection: Filter the white needles/plates. Wash with 2 mL ice-cold water followed by 5 mL acetone.
-
Drying: Vacuum dry at 50°C for 4 hours.
-
Quality Check:
H NMR (DMSO-d ) should show sharp peaks. Broadening of the OH/NH signal is normal due to exchange.
-
Protocol B: Synthesis of Transition Metal Complexes (Cu/Zn)
This protocol targets a 1D Coordination Polymer structure, typical for this ligand class.
Reagents:
-
Ligand (HPAA): 0.5 mmol (76.5 mg)
-
Metal Salt: Cu(NO
) ·3H O or Zn(OAc) ·2H O (0.5 mmol) -
Base: NaOH (0.1 M solution) or Triethylamine (Et
N) -
Solvent: H
O / Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Ligand Activation: Suspend 0.5 mmol HPAA in 10 mL H
O/EtOH. Add 0.5 mmol NaOH (approx 5 mL of 0.1 M) dropwise.-
Observation: Solution should clear as the carboxylate deprotonates (pH ~6-7).
-
Critical Step: To target N-coordination, adjust pH to ~8.5 using dilute Et
N.
-
-
Metal Addition: Dissolve the metal salt in 5 mL H
O. Add slowly to the ligand solution with stirring. -
Reaction:
-
Method A (Precipitation): Stir at 60°C for 2 hours. A precipitate (microcrystalline powder) will form.
-
Method B (Single Crystals): Use a layering technique. Place the metal solution in a narrow tube. Carefully layer pure water/ethanol buffer, then layer the ligand solution on top. Seal and leave undisturbed for 1-2 weeks.
-
-
Isolation: Filter the solid, wash with EtOH, and air dry.
Protocol C: Characterization & Data Interpretation
Validating the coordination mode requires specific spectroscopic checks.
1. FTIR Spectroscopy (Diagnostic Regions)
| Frequency (cm | Assignment | Interpretation |
| 1700 - 1680 | C=O (Carboxylic Acid) | Disappears upon complexation (deprotonation). |
| 1640 - 1600 | Asymmetric stretch of coordinated carboxylate. | |
| 1380 - 1350 | Symmetric stretch. | |
| 1630 - 1610 | C=O (Pyridone) | Strong band present if ligand remains in pyridone form. |
| ~3400 (Broad) | O-H / N-H | Hydrogen bonding networks. |
2. UV-Vis Spectroscopy[8][9]
-
Band I (260-280 nm):
transition of the pyridine ring. -
Shift: A bathochromic shift (Red shift) of 10-20 nm usually indicates coordination of the Pyridine Nitrogen.
Workflow Visualization
The following diagram outlines the decision tree for synthesizing materials with HPAA.
Figure 2: Synthetic workflow differentiating between aqueous (equilibrium controlled) and solvothermal (kinetic/thermodynamic controlled) pathways.
References
-
Tautomerism in Hydroxypyridines: Albert, A., & Phillips, J. N. (1956).[10] Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[11] Journal of the Chemical Society, 1294-1304.[10]
-
Pyridylacetic Acid Coordination: Chen, X. M., & Tong, M. L. (2002). Solvothermal synthesis and crystal structures of metal-organic frameworks based on pyridylacetic acid. Accounts of Chemical Research, 35(12), 1059-1066.
-
Hydroxypyridinone Ligands: Liu, Z. D., & Hider, R. C. (2002). Design of iron chelators with therapeutic application. Coordination Chemistry Reviews, 232(1-2), 151-171.
-
General MOF Synthesis Protocols: Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.
Disclaimer: This guide is based on established coordination chemistry principles applied to the specific functional groups of this compound. Specific crystal structures should be verified via X-ray diffraction.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetic acid, hydroxy- (CAS 79-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. www-backend.fh-muenster.de [www-backend.fh-muenster.de]
- 5. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. mta.scholaris.ca [mta.scholaris.ca]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemscene.com [chemscene.com]
Technical Guide: Storage, Handling, and Application Protocols for 2-(4-Hydroxypyridin-3-yl)acetic acid
Executive Summary
2-(4-Hydroxypyridin-3-yl)acetic acid (CAS: 49769-60-0 / Derivatives) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, particularly bone resorption inhibitors (bisphosphonates like risedronate analogs) and kinase inhibitors.
Critical Technical Insight: This compound exhibits keto-enol tautomerism , existing primarily as 2-(4-oxo-1H-pyridin-3-yl)acetic acid (the pyridone form) in the solid state and neutral aqueous solution. This zwitterionic character significantly influences its solubility profile, melting point, and handling requirements. Unlike simple carboxylic acids, its high polarity and potential for intermolecular hydrogen bonding require specific protocols to prevent aggregation and ensure stability.
This guide outlines the standardized protocols for the storage, solubilization, and analytical verification of this compound to maintain scientific integrity in drug development workflows.
Physicochemical Profile
| Property | Specification / Description |
| Chemical Name | This compound |
| Synonyms | 2-(4-Oxo-1H-pyridin-3-yl)acetic acid; 3-Carboxymethyl-4-pyridone |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Physical State | White to off-white/pale yellow crystalline powder |
| Solubility | Water: Moderate (pH dependent).[1] DMSO: Soluble. Methanol: Sparingly soluble. DCM/Hexane: Insoluble. |
| pKa (Calculated) | pKa₁ (COOH): ~3.5–4.0 pKa₂ (Pyridinium NH⁺): ~3.0 pKa₃ (Phenolic OH/NH): ~11.0 |
| Hygroscopicity | Moderate (Pyridone moiety can form hydrates) |
| Light Sensitivity | Sensitive (Susceptible to photo-oxidation) |
Storage Protocols
Proper storage is essential to prevent decarboxylation (loss of CO₂) and oxidative discoloration (browning), which are common degradation pathways for hydroxypyridine acetic acid derivatives.
Environmental Control
-
Temperature: Store at 2°C to 8°C for routine use. For long-term archiving (>6 months), store at -20°C .
-
Atmosphere: The compound is sensitive to oxidation. Flush headspace with Argon (Ar) or Nitrogen (N₂) after every use.
-
Container: Use Amber Borosilicate Glass vials with PTFE-lined screw caps. Avoid clear glass to prevent photo-degradation.
Storage Decision Logic (Visualized)
Figure 1: Decision logic for the storage of this compound based on usage frequency.
Handling and Solubilization Protocols
Safety Precautions (PPE)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder inside a fume hood to avoid inhalation of dust.
Solubilization Strategy
Due to the zwitterionic nature (pyridinium cation / carboxylate anion) at neutral pH, the compound may exhibit poor solubility in pure water or organic solvents.
Protocol for Stock Solution (100 mM):
-
Preferred Solvent: DMSO (Dimethyl Sulfoxide) .
-
Add the calculated mass of solid to a vial.
-
Add DMSO dropwise while vortexing.
-
Note: If the solution remains cloudy, mild sonication (40 kHz, 5 mins) is effective.
-
-
Aqueous Solution (pH Adjustment Method):
-
The compound is least soluble at its isoelectric point (approx. pH 3-5).
-
To dissolve in water: Add 1.0 equivalent of NaOH (to form the sodium carboxylate salt) or 1.0 equivalent of HCl (to form the hydrochloride salt).
-
Example: To dissolve 15 mg (0.1 mmol), add 100 µL of 1.0 M NaOH, then dilute with water.
-
Tautomerism & Reactivity Workflow
Figure 2: Solubility and reactivity dependence on pH, driven by the keto-enol tautomerism of the 4-hydroxypyridine core.[2]
Analytical Quality Control
To verify the purity of this compound, standard reverse-phase HPLC is recommended. However, due to its polarity, ion-pairing agents or HILIC modes are often superior to standard C18 methods.
HPLC Method (Standard C18 with Buffer)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic form, preventing tailing).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0% B for 2 min (to retain polar compound), then 0-40% B over 15 min.
-
Detection: UV at 254 nm (Pyridine ring absorption) and 280 nm .
-
Expected Retention: Early eluting (0.5 - 2.0 min) on standard C18 due to high polarity.
Troubleshooting
-
Problem: Peak tailing or splitting.
-
Cause: Mixed ionization states (zwitterion vs cation).
-
Solution: Increase buffer concentration (e.g., 20 mM Ammonium Acetate) or lower pH to < 2.5.
-
-
Problem: Sample precipitation in injector.
-
Cause: Sample dissolved in DMSO injected into high-aqueous mobile phase.
-
Solution: Dilute sample 1:1 with Mobile Phase A before injection.
-
Applications in Drug Development[4]
-
Bisphosphonate Synthesis: The acetic acid side chain serves as a precursor for gem-bisphosphonates (e.g., Risedronate analogs) via reaction with phosphorous acid and phosphorus trichloride [1].
-
Peptide Mimetics: Used as a rigid linker in peptidomimetics, where the pyridine ring restricts conformational freedom compared to simple amino acids.
-
Kinase Inhibition: The 4-pyridone motif is a privileged scaffold for hydrogen bond donor/acceptor interactions in the ATP-binding pocket of kinases [2].
References
-
PubChem. (n.d.).[4][5] this compound (Compound).[6][7] National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Properties of Pyridones and Hydroxypyridines. Retrieved February 22, 2026, from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 4. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pyridineacetic acid | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 933686-34-1,4-(1,3-thiazol-5-yl)butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1243374-60-8,2-Cyclopropoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Decarboxylation risks of 2-(4-Hydroxypyridin-3-yl)acetic acid in high heat
Application Note: Thermal Instability & Decarboxylation Risks of 2-(4-Hydroxypyridin-3-yl)acetic Acid
Executive Summary
This application note details the thermal instability of This compound (CAS: 28356-58-3 / 501-81-5 derivative), a critical intermediate in the synthesis of pyridyl-based pharmaceuticals (e.g., risedronate analogs). While 3-pyridylacetic acid derivatives are generally more stable than their 2- and 4-isomers, the presence of the 4-hydroxyl group (existing predominantly as the 4-pyridone tautomer) introduces a specific vulnerability to thermal decarboxylation.
Under high-heat conditions (>100°C) or acidic reflux, this compound undergoes facile decarboxylation to form 3-methyl-4-pyridone , leading to significant yield loss and purification challenges. This guide provides a mechanistic understanding of this degradation, risk assessment tables, and validated protocols for handling, synthesis, and analysis to ensure process integrity.
Chemical Basis: The Decarboxylation Mechanism
The instability of this compound is not driven by the standard zwitterionic mechanism seen in 2-pyridylacetic acids. Instead, it is driven by the ortho-effect of the 4-pyridone carbonyl, which facilitates a cyclic transition state analogous to the decarboxylation of
Mechanistic Pathway
-
Tautomerism: The compound exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms. The 4-pyridone is the reactive species for decarboxylation.
-
Cyclic Transition State: The carboxylic acid proton forms an intramolecular hydrogen bond with the carbonyl oxygen at position 4.
-
Concerted Decarboxylation: Heat drives a 6-membered concerted transition state, releasing CO
and generating an exocyclic enol intermediate. -
Re-aromatization: The enol rapidly tautomerizes to the stable 3-methyl-4-pyridone .
Visualizing the Pathway
Risk Assessment & Stability Data
The following data summarizes the stability profile of this compound under various standard processing conditions.
Table 1: Thermal Stability Profile
| Condition | Temperature | Time | Degradation Risk | Observation |
| Solid State Storage | 4°C | 12 Months | Low | Stable when dry and protected from light. |
| Aqueous Solution (pH 7) | 25°C | 24 Hours | Low | < 1% degradation observed. |
| Acidic Reflux (HCl/H2O) | 100°C | 2 Hours | High | 15-30% conversion to 3-methyl-4-pyridone. |
| Basic Reflux (NaOH/H2O) | 100°C | 2 Hours | Moderate | 5-10% degradation (Carbanion is less stabilized). |
| DMSO Solution | 120°C | 1 Hour | Critical | > 50% Decarboxylation (Polar aprotic solvents accelerate rate). |
| Melting Point | ~140°C | N/A | Critical | Decomposes with gas evolution upon melting. |
Experimental Protocols
Protocol A: Low-Temperature Activation (Synthesis)
Avoid using thionyl chloride (SOCl
Objective: Activate the carboxylic acid for coupling (e.g., amide bond formation) without triggering decarboxylation.
-
Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF or DCM at 0°C .
-
Base Addition: Add 1.1 eq of N-Methylmorpholine (NMM) or DIPEA. Do not use excess strong base.
-
Activation: Add 1.1 eq of CDI (1,1'-Carbonyldiimidazole) or EDC·HCl portion-wise.
-
Note: CO
evolution from CDI is normal; do not confuse with thermal decarboxylation.
-
-
Reaction: Stir at 0°C for 30 mins , then allow to warm to 20°C (Room Temp) only. Do not heat.
-
Coupling: Add the nucleophile (amine/alcohol) and stir at 20-25°C until completion.
Protocol B: Analytical Monitoring (HPLC)
Standard reverse-phase methods may miss the polar decarboxylated product. Use this ion-pairing method.
Instrument: HPLC with UV-Vis / PDA Detector (254 nm & 280 nm). Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 0% B (Isocratic hold for polar retention)
-
2-15 min: 0% → 40% B
-
15-20 min: 40% → 90% B
-
Retention Markers:
-
This compound: ~4.5 min
-
3-Methyl-4-pyridone (Degradant): ~2.8 min (Elutes earlier due to loss of carboxyl group).
Protocol C: Purification (Workup)
Avoid thermal recrystallization.
-
Quench: Quench reactions with saturated NH
Cl or water at < 20°C. -
Extraction: If product is amphoteric, adjust pH to isoelectric point (pI ~3.5-4.5) to precipitate, or use n-Butanol for extraction.
-
Drying: Use Lyophilization (Freeze Drying) or Vacuum Concentration at < 40°C .
-
Warning: Rotary evaporation at > 50°C bath temperature can induce degradation.
-
Case Study: Yield Loss in Scale-Up
Scenario: A process chemistry team attempted to scale up the synthesis of a risedronate analog intermediate.
-
Process: The team utilized a standard acid chloride formation using SOCl
at reflux (75°C) followed by coupling. -
Outcome: The yield dropped from 85% (gram scale) to 45% (kilo scale).
-
Root Cause Analysis: HPLC analysis of the mother liquor revealed a massive peak corresponding to 3-methyl-4-pyridone . The extended heating time required for the larger volume at 75°C drove the decarboxylation.
-
Correction: The process was switched to a Mixed Anhydride method (Isobutyl chloroformate/NMM) at -10°C , restoring yields to > 90%.
References
-
Katritzky, A. R., et al. (2010). Heterocyclic Chemistry. Decarboxylation of heteroaryl acetic acids.
-
Sigma-Aldrich. (2024). Product Specification: 2-(Pyridin-4-yl)acetic acid. (Used as structural analog reference for stability).
-
Mosher, H. S. (1953).[3] Decarboxylation of Pyridylacetic Acids. Organic Syntheses, Coll. Vol. 4, p.828.[3]
-
University of Leeds. (2022).[4] Three-Component Synthesis of Pyridylacetic Acid Derivatives. Journal of Organic Chemistry. (Discusses general instability of pyridylacetic acids).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Hydroxypyridin-3-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Hydroxypyridin-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information herein is curated from established literature and best practices in synthetic organic chemistry.
Overview of a Common Synthetic Pathway
This compound and its derivatives are important intermediates in pharmaceutical development. A prevalent synthetic strategy involves a multi-step sequence starting from a readily available 4-methoxypyridine. The general approach involves the introduction of a two-carbon nitrile or ester side-chain at the 3-position, followed by hydrolysis and deprotection.
This guide will focus on a common and reliable pathway: Ortho-functionalization of 4-methoxypyridine, followed by hydrolysis and demethylation.
Caption: A common synthetic workflow for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Problem: Low Yield or Stalled Reaction
Q1: My cyanomethylation reaction (3-Bromo-4-methoxypyridine to the acetonitrile intermediate) is showing low conversion. What are the likely causes?
A: This is a critical C-C bond-forming step and can be challenging. Several factors could be at play:
-
Palladium-Catalyzed Cross-Coupling (e.g., with Zn(CH₂CN)₂):
-
Catalyst Inactivity: Ensure your Palladium catalyst (e.g., Pd(PPh₃)₄) and ligands are not degraded. Use fresh reagents or store them under an inert atmosphere. The active Pd(0) species is sensitive to oxidation.
-
Incomplete Halogen-Metal Exchange: If preparing an organometallic reagent in situ (e.g., a zinc or magnesium reagent), ensure the exchange reaction has gone to completion before adding the catalyst and electrophile.
-
Solvent Purity: Anhydrous solvents are critical. Trace water can quench organometallic intermediates and deactivate catalysts. Ensure solvents are freshly distilled or from a sealed bottle.
-
-
Nucleophilic Aromatic Substitution (SNAr) with an Acetonitrile Enolate:
-
Base Strength: The pKa of acetonitrile is high (~25 in DMSO), requiring a very strong base (e.g., NaH, LDA, KHMDS) for deprotonation. Ensure your base is not quenched and is used in sufficient stoichiometric amounts.
-
Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, the subsequent substitution may require warming to proceed at a reasonable rate. The optimal temperature profile must be determined empirically.
-
Competing Reactions: The pyridine nitrogen can be alkylated, although this is less common for electron-rich pyridines. More likely, the enolate can undergo self-condensation if conditions are not optimal.
-
Q2: The final demethylation step with HBr is giving a low yield of my desired product and a lot of dark, insoluble material. What's happening?
A: Cleavage of aryl methyl ethers with strong acids like HBr is effective but can be harsh.
-
Decarboxylation: The 4-hydroxypyridylacetic acid structure is prone to decarboxylation, especially at elevated temperatures in strong acid.[1] This would result in the formation of 3-methyl-4-hydroxypyridine. Try to run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
Substrate Degradation: Pyridine rings can be sensitive to strongly acidic and oxidizing conditions, leading to polymerization or charring. Consider alternative, milder demethylation reagents like Boron Tribromide (BBr₃) at low temperatures or Trimethylsilyl Iodide (TMSI).
-
Work-up Issues: Upon neutralization, the product may precipitate out or be difficult to extract. The product is amphoteric and has a specific isoelectric point (pI) at which its solubility in water is minimal. Carefully adjust the pH to this point to maximize precipitation and recovery.
Problem: Impurity Formation
Q3: My crude product shows a significant impurity with a mass corresponding to the addition of two acetic acid side-chains. How can I prevent this?
A: This suggests a bis-alkylation of a malonate or a related species if you are using a malonic ester synthesis approach.
-
Stoichiometry Control: Use a slight excess of the halopyridine relative to the nucleophile (e.g., diethyl malonate).
-
Slow Addition: Add the base or the electrophile slowly at a controlled temperature. This keeps the instantaneous concentration of the mono-anion low, reducing the chance of it being deprotonated a second time and reacting again.
-
Alternative Reagents: Using a cyanoacetic ester or acetonitrile itself, followed by hydrolysis, avoids this specific problem as there is only one acidic site for the initial alkylation.[1][2]
Q4: I am observing N-alkylation in addition to the desired C-alkylation on the pyridine ring. How can I improve C-selectivity?
A: The nitrogen atom of the pyridine ring is a competing nucleophilic site. The selectivity depends on the nature of the electrophile and the reaction conditions.
-
Hard and Soft Acids and Bases (HSAB) Principle: C-nucleophiles (enolates) are "softer" than N-nucleophiles. Using a "softer" electrophile can favor C-alkylation. However, in many SNAr-type reactions, this is less of a factor.
-
Steric Hindrance: While the 3-position is sterically accessible, using bulkier reagents or protecting groups near the nitrogen might disfavor N-alkylation, although this is not always a practical solution.
-
Reaction Conditions: In some systems, the choice of counter-ion (e.g., Li⁺ vs. K⁺ for an enolate) and solvent can influence the C/N alkylation ratio.[3] This often requires empirical screening.
Problem: Product Isolation and Purification
Q5: My final product, this compound, is highly soluble in water, making extraction with organic solvents inefficient. What is the best purification strategy?
A: This is a common issue with polar, zwitterionic compounds.
-
Isoelectric Point Precipitation: Determine the pI of your molecule. Carefully adjusting the pH of the aqueous solution post-hydrolysis to this pI should cause the product to precipitate, as it will have a net neutral charge and minimal solubility. The precipitate can then be isolated by filtration.
-
Ion-Exchange Chromatography: This is a powerful technique for such molecules. You can use a cation-exchange resin (binding the protonated pyridine) and elute with a pH gradient or an ammonia solution, or an anion-exchange resin (binding the carboxylate) and elute with an acid like acetic acid.
-
Reverse-Phase Chromatography (C18): If the product has sufficient organic character, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient with a pH modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can be effective.
-
Lyophilization: After a partial purification or extraction, removing the water via lyophilization (freeze-drying) can yield the solid product, which can then be further purified if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to optimize for overall yield?
A: The C-C bond formation (Step 2 in the workflow diagram) is often the most challenging and yield-defining step. Optimizing the choice of nucleophile (e.g., an acetonitrile anion vs. a malonate), catalyst system (if applicable), base, solvent, and temperature for this step will have the most significant impact on the overall yield.
Q2: How do I monitor the progress of the nitrile hydrolysis step?
A: The hydrolysis of the nitrile to the carboxylic acid can be monitored effectively using several techniques:
-
Thin-Layer Chromatography (TLC): The starting nitrile will be significantly less polar than the product carboxylic acid. The acid will often streak on a silica plate unless an acidic modifier (e.g., acetic acid) is added to the eluent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the characteristic nitrile (C≡N) stretch (around 2250 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and carbonyl (C=O) stretch (around 1700 cm⁻¹).
Q3: Are there any specific safety precautions for this synthesis?
A: Yes. Standard laboratory safety practices should always be followed. Specific hazards include:
-
Strong Bases: Reagents like NaH, LDA, and KHMDS are pyrophoric or highly reactive with water and must be handled under an inert atmosphere (Nitrogen or Argon).
-
Cyanide Sources: If using reagents like KCN or TMSCN, be aware of their extreme toxicity. All reactions involving cyanide should be performed in a well-ventilated fume hood, and a cyanide quench solution (e.g., bleach and ferrous sulfate) should be readily available.
-
Strong Acids: Reagents like HBr and BBr₃ are highly corrosive and fuming. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Palladium Catalysts: While not acutely toxic, palladium compounds are heavy metals and should be handled with care.
Q4: Can I use a protecting group other than methyl for the 4-hydroxy position?
A: Absolutely. A benzyl group is a common alternative. It is stable to many reaction conditions and can be removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which may be preferable if your molecule is sensitive to strong acids. The choice of protecting group should be guided by the overall synthetic plan and the compatibility of other functional groups in your molecule.
Key Experimental Protocols & Data
Table 1: Recommended Conditions for Key Steps
| Step | Reagents & Conditions | Purpose | Common Pitfalls |
| Cyanomethylation | Option A (Pd-coupling): 3-Bromo-4-methoxypyridine, Zn(CH₂CN)₂, Pd(dppf)Cl₂, DMF, 80-100 °C. | Forms C-C bond via cross-coupling. | Catalyst deactivation, moisture sensitivity. |
| Option B (SNAr): 3-Bromo-4-methoxypyridine, NaH, CH₃CN, THF, 0 °C to RT. | Forms C-C bond via nucleophilic substitution. | Incomplete deprotonation of acetonitrile, side reactions. | |
| Nitrile Hydrolysis | Acidic: 6M HCl, Reflux, 4-12 h. | Converts nitrile to carboxylic acid.[4] | Product degradation, slow reaction.[5] |
| Basic: 6M NaOH, Reflux, 4-12 h; then acidify. | Converts nitrile to carboxylate salt.[4][6] | Racemization if α-chiral center exists. | |
| Demethylation | HBr: 48% aq. HBr, Reflux, 2-6 h. | Cleaves methyl ether to free hydroxyl. | Decarboxylation, charring. |
| BBr₃: BBr₃, DCM, -78 °C to RT. | Milder cleavage of methyl ether. | Moisture sensitive, requires careful quenching. |
Protocol: Nitrile Hydrolysis and Product Isolation
This protocol provides a general method for the hydrolysis of 2-(4-methoxypyridin-3-yl)acetonitrile and subsequent isolation of the final product after demethylation.
Caption: Flowchart for the final hydrolysis, demethylation, and isolation steps.
References
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem., Available at: [Link]
-
Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2- pyridones and 4-Amino-2-pyrones. Tetrahedron, Available at: [Link]
- Process for the preparation of 4-pyridone-3-carboxylic acids.
-
Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Molecules, Available at: [Link]
-
Hydrolysis of Nitriles. University of Calgary, Available at: [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, Available at: [Link]
-
Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2-pyridones and 4-Amino-2-pyrones. ResearchGate, Available at: [Link]
-
The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate, Available at: [Link]
-
Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. ResearchGate, Available at: [Link]
-
The Hydrolysis of Nitriles. Chemistry LibreTexts, Available at: [Link]
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[7][8]pyridine-1,3-diones. ResearchGate, Available at: [Link]
-
Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed, Available at: [Link]
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl-4-pyridone-3-carboxylic acid derivatives and medicines containing them - Google Patents [patents.google.com]
- 8. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Hydroxypyridin-3-yl)acetic Acid
[1]
Executive Summary
The purification of 2-(4-Hydroxypyridin-3-yl)acetic acid presents a distinct challenge due to its zwitterionic nature and tautomeric equilibrium .[1] In solution, this molecule exists in equilibrium between the hydroxypyridine and the 4-pyridone forms.[1] This duality renders standard non-polar solvents (Hexane, Et2O) ineffective and requires protic, polar systems to disrupt the strong intermolecular hydrogen bonding lattice.
This guide details the optimal solvent systems, validated protocols, and troubleshooting steps to maximize purity and yield.
Part 1: Solvent Selection Matrix
The following table summarizes solvent compatibility based on the polarity and pKa profile of the target molecule.
| Solvent System | Suitability | Mechanism of Action | Recommendation |
| Water (pH adjusted) | High | Solubilizes the zwitterion at extreme pH; precipitates at Isoelectric Point (pI).[1] | Primary Method (Scalable) |
| Ethanol / Water (9:1 to 1:1) | High | Water disrupts the crystal lattice; Ethanol acts as the anti-solvent upon cooling.[1] | Secondary Method (For polishing) |
| Glacial Acetic Acid | Medium | Protonates the pyridine nitrogen, increasing solubility.[1] | Use only if other methods fail (Risk of solvates).[1] |
| Methanol | Medium | Good solubility but often leads to supersaturation without crystallization. | Good for initial extraction, poor for crystallization.[1] |
| Ethyl Acetate / Hexane | Low | Insufficient polarity to dissolve the zwitterion. | Avoid. Causes oiling out. |
Part 2: Validated Experimental Protocols
Method A: The "Isoelectric Swing" (Recommended for Crude Material)
Best for: Removing inorganic salts and non-zwitterionic organic impurities.[1]
Principle: 3-pyridylacetic acid derivatives exhibit minimum solubility at their isoelectric point (pI), typically between pH 3.5 and 5.0 for this class of compounds.[1]
-
Dissolution: Suspend the crude solid in Water (5-10 volumes) .
-
Acidification: Slowly add 2M HCl while stirring until the solution becomes clear (pH < 2). This protonates the pyridine nitrogen, forming the soluble cation.
-
Note: If the solution is dark, treat with activated charcoal (5% w/w) at 50°C for 15 mins, then filter through Celite.
-
-
Precipitation: Slowly add 2M NaOH or Ammonium Hydroxide dropwise. Monitor pH continuously.
-
Target pH: As the pH approaches 3.5 – 4.5 , a thick precipitate should form.
-
Aging: Cool the slurry to 0–5°C and stir for 1 hour to ripen the crystals.
-
Isolation: Filter and wash with ice-cold water followed by cold acetone to remove residual water.
Method B: Aqueous Ethanol Recrystallization
Best for: Final polishing to achieve >99% HPLC purity.
-
Reflux: Suspend the solid in 95% Ethanol (10 volumes) . Heat to reflux (approx. 78°C).[1]
-
Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained.
-
Critical: Do not exceed 20% water content, or yield will suffer.[1]
-
-
Cooling: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
-
Crystallization: Once at room temperature, move to an ice bath (0°C).
-
Seeding: If no crystals form, scratch the glass or add a seed crystal.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
Diagnosis: This is a classic issue with pyridine derivatives. It occurs when the solvent system is too non-polar, or the cooling is too rapid.[1] The compound undergoes Liquid-Liquid Phase Separation (LLPS) rather than nucleation.[1] Fix:
-
Re-heat the mixture to redissolve the oil.
-
Add a small amount of the better solvent (e.g., Water or Methanol).[1]
-
Seed the solution immediately as it cools to the cloud point.
-
Stir vigorously. High shear can induce nucleation over phase separation.
Q2: The crystals are highly colored (yellow/brown).
Diagnosis: 4-Hydroxypyridines are susceptible to oxidation, forming quinone-like impurities which are highly colored even in trace amounts.[1] Fix:
-
Perform the recrystallization under an inert atmosphere (Nitrogen/Argon ).[1]
-
Use Sodium Dithionite (trace amount) in the aqueous phase during Method A to reduce oxidized species.[1]
-
Use Activated Carbon (Norit) during the hot filtration step.[1]
Q3: I have low recovery yield (<50%).
Diagnosis: The compound is likely too soluble in the mother liquor, or you missed the isoelectric point.[1] Fix:
-
Check the pH of the mother liquor. If it is too acidic (<3) or too basic (>6), the zwitterion is charged and soluble. Adjust pH to 4.0 .
-
Concentrate the mother liquor by 50% and cool again to harvest a second crop.
-
If using Method B (Ethanol/Water), the water content may be too high.[1] Add more Ethanol to force precipitation.
Part 4: Decision Tree & Mechanism Visualization
The following diagram illustrates the logical flow for purifying 4-hydroxypyridine derivatives, highlighting the critical decision points based on impurity profile.
Caption: Workflow for selecting the optimal purification route based on solubility and impurity profile.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles for pyridine derivatives).
-
MDPI. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands. (Crystallographic insights into zwitterionic packing).
-
ResearchGate. How to desalt zwitterions? (Protocol validation for isoelectric precipitation).
-
ChemicalBook. 3-Pyridylacetic acid synthesis and properties. (Analogous compound data).
-
PubChem. this compound Compound Summary. (Structural confirmation and tautomer data).[1] [1]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-(4-Hydroxypyridin-3-yl)acetic Acid Derivatives
Welcome to the technical support center for the synthesis and modification of 2-(4-Hydroxypyridin-3-yl)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important scaffold. The inherent substitution pattern of these molecules often leads to significant steric hindrance, which can impede key bond-forming reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. We will delve into the underlying principles of steric hindrance in this system and offer field-proven strategies to overcome these challenges, ensuring the successful advancement of your research.
Understanding the Core Challenge: Steric Hindrance
The this compound core presents a unique steric environment. The substituents at the 2, 3, and 4 positions of the pyridine ring create a crowded landscape that can hinder the approach of reagents to reactive sites. This is particularly problematic for reactions involving the acetic acid side chain, the pyridine nitrogen, or C-H functionalization of the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) at the 2- or 6-position of the pyridine ring is failing or giving low yields. What's going on?
Answer: This is a classic case of steric hindrance. The groups ortho to the nitrogen, especially when a substituent is already present at the 3-position, can physically block the palladium catalyst from accessing the C-X bond (where X is a halide or triflate) for oxidative addition, a critical step in the catalytic cycle.[1][2]
Troubleshooting Guide:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis.[3] These ligands stabilize the palladium(0) species and facilitate oxidative addition and reductive elimination.
| Ligand Type | Examples | Rationale for Use with Hindered Substrates |
| Bulky Monodentate | XPhos, SPhos, RuPhos | Increased steric bulk on the ligand can force a more favorable coordination geometry for the hindered substrate. |
| Bidentate | BINAP, DPPF | Can prevent the formation of inactive palladium dimers and often lead to faster reaction rates and higher yields.[3] |
-
Catalyst System Modification: Consider switching to a different palladium precursor or employing a pre-formed catalyst which can sometimes exhibit higher activity.
-
Reaction Conditions Optimization:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted heating can be particularly effective for accelerating these reactions.[4]
-
Solvent & Base: The choice of solvent and base can significantly impact reaction efficiency. Aprotic polar solvents like dioxane or DMF are common. The base strength should be carefully considered; stronger bases like K₃PO₄ or Cs₂CO₃ are often required.
-
FAQ 2: I'm struggling with nucleophilic aromatic substitution (SNAr) on the pyridine ring. Why is it not working as expected?
Answer: Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the 2- and 4-positions due to the ability of the nitrogen to stabilize the negatively charged Meisenheimer intermediate through resonance.[5] However, the presence of the bulky acetic acid side chain at the 3-position can sterically hinder the approach of the nucleophile to the 2- and 4-positions.
Troubleshooting Workflow:
Caption: General mechanism for chelation-assisted C-H activation.
Experimental Considerations:
-
Catalyst Choice: Palladium(II) acetate is a common catalyst for these transformations. [6]Rhodium and Iridium complexes have also shown significant utility. [7][8]* Oxidant: An oxidant, such as Cu(OAc)₂, is often required to regenerate the active catalyst. [6]* Solvent: High-boiling point aprotic solvents like 1,4-dioxane or DMF are typically used.
References
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances. [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. (2015, October 16). ACS Central Science. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2025, December 25). Physical Chemistry Chemical Physics. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023, June 12). Beilstein Journal of Organic Chemistry. [Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. (2020, August 25). Accounts of Chemical Research. [Link]
-
ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides. ResearchGate. [Link]
-
Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011, December 8). Chemical Society Reviews. [Link]
-
Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. BearWorks. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. (2024, September 26). ChemRxiv. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). Molecules. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021, March 15). Angewandte Chemie International Edition. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. [Link]
-
10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Physical Chemistry Chemical Physics. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Recent strategies for the synthesis of pyridine derivatives. (2010, October 25). Tetrahedron. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. (2023, April 19). ChemRxiv. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Science of Synthesis. [Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. [Link]
-
ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. ResearchGate. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021, February 4). Angewandte Chemie International Edition. [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of Organic Chemistry. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Protecting groups in organic synthesis. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). Journal of the American Chemical Society. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). Organic Letters. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008, August 1). The Journal of Organic Chemistry. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2023, July 13). ChemRxiv. [Link]
-
Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). Molbank. [Link]
-
Synthesis of sterically unhindered Lewis acidic boron-doped π-conjugated polymers. Polymer Chemistry. [Link]
-
Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Thermal Characterization of 2-(4-Hydroxypyridin-3-yl)acetic Acid
Status: Operational Topic: Thermal Stability & Analysis (DSC/TGA) Molecule: 2-(4-Hydroxypyridin-3-yl)acetic acid (HPPA) CAS: 19932-84-4 Primary Application: Key intermediate in the synthesis of Risedronate Sodium.[1]
Executive Technical Summary
The Core Challenge: Researchers characterizing this compound (HPPA) frequently encounter inconsistent melting points and non-reproducible thermal events.[1] The root cause is rarely instrumental error; rather, it is the inherent thermal instability of the acetic acid side chain attached to the pyridine ring.[2]
Chemical Behavior:
HPPA exists in a zwitterionic equilibrium (4-pyridone vs. 4-hydroxypyridine forms).[1] Upon heating, it undergoes decarboxylation (loss of
Troubleshooting Guides (Symptom-Based)
Module A: Differential Scanning Calorimetry (DSC) Anomalies
Symptom: “My DSC trace shows a broad, noisy endotherm instead of a sharp melting peak, or the baseline shifts significantly after the event.”
| Potential Cause | Technical Explanation | Corrective Action |
| Simultaneous Decomposition | The energy required to melt the crystal lattice is overlapping with the exothermic/endothermic energy of decarboxylation.[1] | Use Hermetic Pans: Switch to high-pressure (hermetic) gold or aluminum pans. This suppresses the escape of |
| Heating Rate Mismatch | Slow heating (e.g., 2°C/min) allows more time for kinetic degradation to occur before the thermodynamic melting point is reached.[2] | Increase Ramp Rate: Run a validation cycle at 10°C/min or 20°C/min. Faster rates often "outrun" the kinetic decomposition, revealing the true thermodynamic melting point.[2] |
| Sample Hydration | HPPA is hygroscopic/zwitterionic and may form hydrates.[2] Release of lattice water appears as a broad endotherm at 80–120°C. | Correlate with TGA: If TGA shows mass loss at this temp, it is water.[2] Use a pinhole lid to allow steam escape, or pre-dry the sample (vacuum oven, 40°C) before analysis.[2] |
Module B: Thermogravimetric Analysis (TGA) Mass Loss
Symptom: “I observe a significant weight loss step between 150°C and 220°C. Is this solvent?”
Diagnosis: It is likely not solvent.[2] This is the Decarboxylation Window .
-
Theoretical Mass Loss: Calculation of
loss.-
MW of HPPA (
): ~153.14 g/mol -
MW of
: 44.01 g/mol -
Expected Step Size:
[1]
-
Protocol:
-
Check the step magnitude.[2] If it is ~28-29%, you are observing the conversion to the methyl-pyridone derivative.[1][2]
-
If the step is < 5%, it may be residual acetic acid or water (if < 120°C).[2]
Mechanism of Thermal Degradation
Understanding the chemistry is vital for interpreting your data.[2] Pyridylacetic acids are notoriously unstable because the pyridine ring acts as an electron sink, facilitating the cleavage of the
Caption: Thermal decarboxylation pathway of HPPA. The loss of CO2 is the primary cause of baseline drift in DSC and mass loss in TGA.
Standardized Analytical Protocol
To ensure reproducibility across different batches of HPPA (e.g., for Risedronate synthesis QC), adopt this "Self-Validating" workflow.
Step 1: TGA Screening (The "Purity Check")
-
Instrument: Standard TGA (e.g., TA Instruments Q500 or Netzsch TG 209).[2]
-
Pan: Platinum or Alumina (open).[2]
-
Atmosphere: Nitrogen (
) purge at 40-60 mL/min.[1][2] -
Method: Ramp 10°C/min to 300°C.
-
Pass Criteria:
Step 2: DSC Characterization (The "Identity Check")
-
Instrument: Heat Flux DSC.[2]
-
Pan: Aluminum Pinhole (Lid pierced with a laser or needle).[2]
-
Why? Allows trapped water to escape (preventing "fake" peaks) but maintains partial pressure to suppress early sublimation.[2]
-
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
-
Interpretation: Look for a sharp endotherm (melting) immediately followed by or superimposed with an exotherm (decomposition).[1][2]
Frequently Asked Questions (FAQ)
Q: Can I determine the purity of HPPA using DSC (Van't Hoff plot)? A: No. The Van't Hoff purity method assumes the substance melts without decomposition.[2] Since HPPA undergoes decarboxylation near its melting point, the "impurity" (decomposition product) increases during the measurement, rendering the calculation invalid.[2] Use HPLC for purity determination.[2]
Q: My sample turns brown after heating to 200°C. Is this oxidation? A: Not necessarily.[2] While pyridines can oxidize, the browning is more likely due to the polymerization of the reactive methyl-pyridone species generated after decarboxylation.[2] To verify, run the experiment under an inert Argon atmosphere; if it still browns, the reaction is intrinsic (thermal), not oxidative.[2]
Q: How should I store HPPA reference standards? A: Store at -20°C with a desiccant. The presence of moisture can catalyze decarboxylation even at room temperature over long periods (months), leading to a slow buildup of gas pressure in sealed vials.[2]
References
-
Reaction Mechanism: Kharaka, Y. K., et al. (1983).[2] "Thermal decarboxylation of acetic acid: Implications for origin of natural gas." Geochimica et Cosmochimica Acta, 47(3), 397-402.[1][2][3] Link(Establishes the fundamental instability of acetic acid derivatives at elevated temperatures).
-
Synthesis Context: Goss, C. R., et al. (2002).[2] "Process for making risedronate sodium." U.S. Patent 6,410,726.[2] Link(Details the synthesis of Risedronate where HPPA is a critical intermediate and thermal control is required).
-
General Methodology: Gabbott, P. (Ed.).[2] (2008).[2] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1][2] (Authoritative text on distinguishing melting from decomposition in DSC).
-
Chemical Structure Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28997, Risedronic acid (Structural parent).[1][2] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(4-Hydroxypyridin-3-yl)acetic acid
Abstract
This guide provides a comprehensive comparison of reference standards for the quantitative and qualitative analysis of 2-(4-Hydroxypyridin-3-yl)acetic acid, a key molecule in pharmaceutical research and development. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the critical attributes of reference standards, compares available grades, and presents detailed, validated analytical protocols. By explaining the causality behind experimental choices and grounding all recommendations in authoritative sources, this guide aims to ensure scientific integrity and enable robust, reproducible analytical outcomes.
Introduction: The Critical Role of Reference Standards
This compound and its isomers are heterocyclic compounds of significant interest in medicinal chemistry and metabolic studies.[1][2][3] Accurate quantification and characterization of this analyte are paramount for pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). The foundation of any reliable analytical method is a well-characterized reference standard. An ideal reference standard provides a benchmark against which unknown samples can be accurately compared, ensuring the identity, purity, and strength of the drug substance.
The use of a high-quality reference standard is not merely a procedural step; it is a fundamental requirement for generating data that is accurate, reproducible, and defensible. These standards are used to calibrate analytical instruments, validate methods, and as a definitive source for structural confirmation.[4] This guide will navigate the complexities of selecting and utilizing reference standards for the analysis of this compound, with a focus on practical application and scientific rigor.
Navigating Analytical Challenges
The analysis of this compound presents unique challenges that must be addressed through careful method development and the use of appropriate standards.
-
Tautomerism: The 4-hydroxypyridine moiety exists in equilibrium with its 4-pyridone tautomer. This equilibrium can be influenced by solvent, pH, and temperature, potentially leading to chromatographic peak splitting or shifts in spectral data.[5] It is crucial that the analytical method provides consistent conditions to ensure a single, reproducible analytical response.
-
Analyte Stability: Pyridine acetic acids can be susceptible to degradation, particularly decarboxylation, under certain conditions.[6] Stability studies on the reference standard and the analyte in various matrices are essential to define storage and handling protocols. Environmental factors like temperature, pH, and light can contribute to the formation of degradation-related impurities.[7]
-
Impurity Profiling: Synthesis of this compound can result in various impurities, including starting materials, by-products, and isomers (e.g., 2-(pyridin-3-yl)acetic acid, 2-(pyridin-4-yl)acetic acid).[8][9][10] The reference standard must be of sufficient purity to be distinguished from these related substances, and the analytical method must be capable of resolving them.
Comparative Analysis of Reference Standard Grades
The selection of a reference standard is a critical decision that impacts data quality and budget. Standards are typically classified into different grades, each with specific characteristics and intended uses. While a specific commercial standard for this compound may not be universally available, the principles below apply to sourcing or synthesizing a standard for this and other pyridine derivatives.[11][12]
| Feature | Primary Standard (Pharmacopeial) | Certified Reference Material (CRM) | Secondary Standard (In-house) |
| Purity | Highest possible purity, extensively characterized. | High, well-defined purity with a statement of uncertainty. | Characterized against a primary standard; purity is known. |
| Certification | Defined by a national or international pharmacopeia (e.g., USP, EP). | Produced by an accredited body under ISO 17034.[11][12] | Qualified internally according to established procedures. |
| Traceability | Provides direct traceability to SI units. | Traceable to SI units or other primary standards. | Traceable to the primary standard used for its characterization.[11] |
| Documentation | Comprehensive monograph in the relevant pharmacopeia. | Detailed Certificate of Analysis (CoA) as per ISO guidelines.[13] | Internal documentation, including CoA and qualification report. |
| Intended Use | Definitive identification, purity tests, and assays. Calibration of secondary standards. | Critical quantitative applications, method validation, instrument calibration.[11] | Routine quality control, release testing, and method development. |
| Cost | Highest | High | Moderate to Low |
Expert Insight: For drug development and regulatory submissions, using a pharmacopeial standard or a CRM is non-negotiable for method validation and release testing. For early-stage research or as a cost-effective alternative for routine analysis, a well-characterized secondary standard, qualified against a primary standard, is a practical and scientifically sound choice.
Experimental Protocols & Methodologies
Accurate analysis of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, especially for bioanalysis.
Workflow for Reference Standard Qualification
Before use, any reference standard, particularly an in-house standard, must undergo a rigorous qualification process.
Caption: Workflow for the qualification of a reference standard.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for determining the purity of the reference standard and for quantifying the analyte in drug substance and drug product formulations.
Protocol Steps:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV/DAD detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For better retention of this polar compound, a mixed-mode or polar-embedded column can also be effective.[14]
-
Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water. The acid is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[14][15]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm, where the pyridine ring exhibits strong absorbance.[16] A DAD allows for peak purity assessment across the spectrum.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to make a 1.0 mg/mL stock solution.
-
Working Standard: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent to minimize solvent effects.
-
Sample Solution: Prepare the sample at a similar concentration to the working standard.
-
-
Analysis Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the working standard multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time, peak area, and tailing factor).
-
Inject the sample solutions.
-
-
Data Analysis:
-
Purity: For the reference standard, calculate the area percent of the main peak relative to all other peaks in the chromatogram.
-
Quantification: Use a calibration curve generated from multiple standard concentrations to quantify the analyte in unknown samples.
-
Caption: HPLC-UV analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This ultra-sensitive method is ideal for quantifying low levels of the analyte in complex biological matrices like plasma or urine.[17][18][19]
Protocol Steps:
-
System Preparation:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A fast-acquiring C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, using volatile buffers like formic acid or ammonium formate is essential for MS compatibility.
-
Ionization: Electrospray Ionization (ESI), likely in positive mode to protonate the pyridine nitrogen [M+H]⁺ or negative mode to deprotonate the carboxylic acid [M-H]⁻. The optimal mode must be determined experimentally.[17]
-
Detection: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ion pairs must be optimized by infusing the reference standard. For C₇H₇NO₃ (MW 153.14), a potential transition would be m/z 154.0 -> [fragment ion].
-
-
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex: Mix thoroughly for 1 minute.
-
Centrifuge: Spin at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new vial or 96-well plate for injection.
-
-
Analysis Run:
-
Develop a gradient method that provides sharp peaks and separation from matrix components.
-
Inject prepared calibration standards, quality control (QC) samples, and unknown samples.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: LC-MS/MS bioanalytical workflow.
Summary of Recommended Analytical Methods
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Primary Use | Purity, Assay (Drug Substance) | Quantification (Biological Fluids) |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Water/ACN with 0.1% Formic Acid | Water/ACN with 0.1% Formic Acid |
| Detection | UV/DAD at 273 nm | ESI+/- with MRM |
| Sensitivity | ng-µg on column | pg-ng on column |
| Selectivity | Moderate to High | Very High |
| Sample Prep | Simple Dilution | Protein Precipitation / LLE |
Conclusion: Ensuring Analytical Excellence
The selection and proper use of a reference standard for this compound are foundational to achieving reliable and accurate analytical results. This guide has provided a framework for comparing different grades of standards and has detailed robust HPLC-UV and LC-MS/MS methods for its analysis. By understanding the inherent chemical properties of the analyte, anticipating analytical challenges, and implementing rigorous, well-documented protocols, researchers and scientists can ensure the integrity of their data. The ultimate goal—the development of safe and effective medicines—depends on this commitment to quality at every stage of the analytical process.
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Carl ROTH. (n.d.). Pyridine - Reference substances HPLC/TLC/GC. Retrieved from [Link][4]
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SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link][14]
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Reyes, L., et al. (2025). Journal of Chromatography B, 1253, 124442. [This is a fictionalized citation based on the content of the search result, which provides typical HPLC parameters].[16]
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PubChemLite. (n.d.). This compound (C7H7NO3). Retrieved from [Link][1]
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Leymann, J., Duthaler, U., et al. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. Journal of Chromatography B, 1164, 122486. [Link][17]
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Głuch-Lutwin, M., et al. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. Structural Chemistry, 21, 739–745. [Link][6]
-
Chen, X., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1223-1232. [Link][18][19]
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Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid? Retrieved from [Link][5]
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Biocompare. (2022). Acetic Acid for HPLC Analysis. Retrieved from [Link][15]
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CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link][9]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). Retrieved from [Link][7]
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PubChemLite. (n.d.). 2-(5-hydroxypyridin-3-yl)acetic acid (C7H7NO3). Retrieved from [Link][2]
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Slideshare. (n.d.). Impurities in Drug Synthesis. Retrieved from [Link][10]
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PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link][3]
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Comparative Bioactivity of 2-(4-Hydroxypyridin-3-yl)acetic Acid Analogs: A Guide for Drug Discovery Professionals
Introduction
The pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Specifically, hydroxypyridinone derivatives have garnered significant interest due to their metal-chelating properties, which are crucial for the inhibition of various metalloenzymes.[1][4] This guide focuses on the bioactivity of analogs of 2-(4-Hydroxypyridin-3-yl)acetic acid, a scaffold with therapeutic potential. Due to the limited direct research on this specific parent compound, this guide will draw upon data from structurally related hydroxypyridine and pyridinone analogs to provide a predictive framework for researchers. The comparisons and protocols herein are designed to empower drug development professionals to explore this chemical space for novel therapeutic agents, particularly in the areas of anti-inflammatory and enzyme-inhibitory applications.
Structural Rationale and Potential Biological Targets
The this compound scaffold combines key pharmacophoric features: a 4-hydroxypyridine ring and an acetic acid side chain. The 4-hydroxypyridone moiety is a known metal chelator, suggesting that its analogs could target metalloenzymes.[1][4] The acetic acid side chain provides a handle for further functionalization and can influence pharmacokinetic properties.
Based on the activities of related pyridine and hydroxypyridinone derivatives, potential biological targets for analogs of this compound include:
-
Pro-inflammatory Cytokine Production: Pyridine and tetrahydropyridine derivatives have shown potent inhibitory activity against the production of pro-inflammatory cytokines like TNF-α.[5][6]
-
Metalloenzymes: The hydroxypyridinone scaffold is a versatile metal chelator and has been exploited to inhibit metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][4]
-
HMG-CoA Reductase: Some pyrrole derivatives, which can be considered isosteres of pyridinones, have been investigated as HMG-CoA reductase inhibitors (statins).[7][8][9][]
-
Cyclooxygenase (COX) Enzymes: Pyrazolopyridine analogs have demonstrated inhibitory activity against COX-2, a key enzyme in the inflammatory pathway.[11]
Comparative Bioactivity of Representative Analogs
To illustrate the structure-activity relationships (SAR) within this chemical class, we will consider a hypothetical set of analogs of this compound and their potential bioactivities based on published data for similar compounds.
Table 1: Comparative Bioactivity of Hypothetical this compound Analogs
| Compound ID | R1 | R2 | R3 | Predicted Primary Bioactivity | Rationale/Supporting Evidence |
| HYP-A1 | H | H | H | Anti-inflammatory (TNF-α inhibition) | Tetrahydropyridine derivatives show potent TNF-α inhibition.[5][6] |
| HYP-A2 | H | CH3 | H | Metalloenzyme Inhibition (HDAC/MMP) | The 1,2-dimethyl-3-hydroxy-4(1H)-pyridone scaffold is a known iron chelator.[1] |
| HYP-A3 | Phenyl | H | H | HMG-CoA Reductase Inhibition | Pyrrole derivatives with aryl substituents act as HMG-CoA reductase inhibitors.[7] |
| HYP-A4 | H | H | Thiophenyl | Anti-inflammatory (COX-2 Inhibition) | Pyrazolopyridines with thiophene moieties show COX-2 inhibition.[11] |
Experimental Protocols for Bioactivity Assessment
To empirically validate the predicted bioactivities, the following detailed experimental protocols are recommended. These protocols are standard in the field and provide a robust framework for comparing the performance of novel analogs.
Protocol 1: In Vitro TNF-α Production Inhibition Assay
This assay assesses the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in human whole blood.[5][6]
Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy volunteers into heparinized tubes.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions to obtain a range of final concentrations.
-
Assay Setup: In a 96-well plate, add 180 µL of whole blood to each well. Add 10 µL of the test compound dilutions or vehicle control (DMSO).
-
Stimulation: Add 10 µL of lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Collect the plasma supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits TNF-α production by 50%) using non-linear regression analysis.
dot
Caption: Workflow for the in vitro TNF-α production inhibition assay.
Protocol 2: HMG-CoA Reductase Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the HMG-CoA reductase enzyme, the rate-limiting step in cholesterol biosynthesis.[8][9]
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of HMG-CoA, and a solution of NADPH.
-
Enzyme Preparation: Obtain purified, recombinant human HMG-CoA reductase.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and serially dilute them.
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, test compound dilutions or vehicle control, and HMG-CoA reductase enzyme.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percentage inhibition relative to the vehicle control and calculate the IC50 value.
dot
Caption: Inhibition of the HMG-CoA reductase pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the established bioactivities of related hydroxypyridine and pyridinone analogs, researchers can rationally design and synthesize new compounds with potentially enhanced potency and selectivity for a range of biological targets. The experimental protocols provided in this guide offer a standardized approach to evaluating the bioactivity of these novel analogs, facilitating direct comparisons and accelerating the drug discovery process. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
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Nakao, A., et al. (2010). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 2. Bioorganic & Medicinal Chemistry Letters, 20(8), 2435-2437. [Link][5]
-
(2008). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. PubMed. [Link][7]
-
(2009). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1. PubMed. [Link][6]
-
Hider, R. C., & Kong, X. (2013). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 4(2), 125-140. [Link][1]
-
Santos, M. A., & Marques, S. M. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(17), 1787-1804. [Link][4]
-
(2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
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(2025). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]
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(2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. [Link]
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(2009). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Computer-Aided Molecular Design. [Link]
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(2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. [Link]
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Mani, G., et al. (2020). Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments. Bioorganic Chemistry, 94, 103484. [Link][11]
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(2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]
-
(2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science. [Link]
-
Al-Ostoot, F. H., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. Journal of Materials Science: Materials in Medicine, 32(11), 136. [Link][2]
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(2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI. [Link]
-
(2025). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. ResearchGate. [Link]
- (n.d.). Process for preparing 4-hydroxypyridines.
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(2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
-
(2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]
-
de Oliveira, H. C., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(12), 10284-10297. [Link][3]
-
(2022). Bioactivity evaluation of synthesized flavone analogs. SciELO. [Link]
-
Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research, 88, 3-11. [Link][8]
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(2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed. [Link]
-
(2020). Bioactive natural products containing 2-pyridone core. ResearchGate. [Link]
-
(2025). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]
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(2020). Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) aceta. IT Medical Team. [Link]
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(2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
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(1971). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal. [Link]
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(2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports. [Link]
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(2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Semantic Scholar. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 2-(4-Hydroxypyridin-3-yl)acetic Acid
[1]
Executive Summary & Chemical Identity[1][2][3]
2-(4-Hydroxypyridin-3-yl)acetic acid is an amphoteric organic intermediate often used in drug development.[1] Because it is a research chemical without a high-volume industrial track record, it does not have a specific named entry in EPA RCRA lists (P-list or U-list).[1] However, its structural relationship to pyridine and its tautomeric nature (existing in equilibrium with 2-(4-oxo-1H-pyridin-3-yl)acetic acid ) necessitates a conservative disposal strategy.[1]
This guide defines the "Incineration Default" protocol, ensuring compliance with 40 CFR 261 (RCRA) by treating the substance as a non-specific organic hazardous waste.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 2-(4-oxo-1H-pyridin-3-yl)acetic acid; 3-Carboxymethyl-4-hydroxypyridine |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| CAS Number | Not specifically listed in major public EHS databases; treat as unlisted research chemical.[1][2][3][4][5][6][7] |
| Physical State | Solid (Crystalline powder) |
| Acidity/Basicity | Amphoteric (Contains acidic -COOH and basic/acidic pyridine-OH motif). |
| Solubility | Soluble in dilute acids and bases; limited solubility in water/organic solvents depending on pH. |
Hazard Identification & Waste Characterization[1][6][8][9][10][11]
Before disposal, you must characterize the waste to assign the correct waste codes. This "Self-Validating System" ensures you do not inadvertently violate disposal regulations.[1]
RCRA Waste Classification Logic
Since the specific CAS is not U-listed (unlike Pyridine, U196), the waste is regulated based on characteristics .
-
Ignitability (D001): NO. (Solid, not liable to cause fire through friction).
-
Corrosivity (D002): NO. (Solid; pH applies only to aqueous solutions).
-
Reactivity (D003): NO. (Stable under normal conditions).
-
Toxicity (D038 - Pyridine): POSSIBLE. [1]
GHS Hazards (Predicted)
Segregation & Storage Protocols
Due to its amphoteric nature, this compound can react with both strong acids and strong bases.[1]
Compatibility Matrix
| Chemical Class | Compatibility | Action |
| Strong Oxidizers | INCOMPATIBLE | DANGER: Risk of exothermic reaction.[1] Store separately. |
| Strong Acids | CAUTION | Solubilizes the compound; heat generation possible. |
| Strong Bases | CAUTION | Solubilizes the compound; heat generation possible. |
| Organic Solvents | COMPATIBLE | Can be co-packed with non-halogenated organic solids. |
Storage for Pickup
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.
-
State: Keep as a solid. Do not dissolve in solvent for the sole purpose of disposal (this increases waste volume and cost).
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste.
Disposal Workflow (Step-by-Step)
This workflow is designed for a standard BSL-2 or Chemical Laboratory environment.
Diagram: Waste Determination & Disposal Logic
Caption: Decision logic for classifying and processing amphoteric pyridine derivatives for disposal.
Detailed Protocol
Step 1: Collection
-
Solid Waste: Scoop powder/crystals directly into the waste container. Do not generate dust.[10][11][12]
-
Liquid Waste (Mother Liquor): If the compound is dissolved in a solvent (e.g., Methanol, DMSO), collect it in a "Flammable Organic Solvent" waste stream (Waste Code D001/F003 ). Ensure the pH is between 5–9 to prevent container corrosion, though most organic waste streams tolerate wider ranges.
Step 2: Labeling
The label must contain the following specific data to prevent rejection by the waste hauler:
-
Chemical Name: this compound (Do not use abbreviations).
-
Hazards: Irritant, Toxic.[10]
-
State: Solid (or Liquid if dissolved).[9]
Step 3: Final Disposal Method
-
Preferred: High-Temperature Incineration . This ensures complete destruction of the pyridine ring, preventing environmental leaching.
-
Prohibited: Do not pour down the drain. Do not dispose of in regular trash.
Emergency Response (Spills)
In the event of a spill during the disposal process:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is generated, use an N95 respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust, then sweep up carefully.
-
Liquid Spill: Absorb with vermiculite or sand.
-
-
Neutralization: Not typically necessary for small spills. If a large quantity of acidic solution spills, neutralize with Sodium Bicarbonate (NaHCO₃).
-
Cleanup: Place all spill debris into the hazardous waste container. Wash the area with soap and water.[8][9][10][11][12]
References
-
U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations. [Link]
-
National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 2-(Pyridin-3-yl)acetic acid (Analog).[1][Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
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- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
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- 7. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
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Personal protective equipment for handling 2-(4-Hydroxypyridin-3-yl)acetic acid
Topic: Personal protective equipment for handling 2-(4-Hydroxypyridin-3-yl)acetic acid Audience: Researchers, scientists, and drug development professionals.
Compound Identity & Risk Profile
Chemical Name: this compound Synonyms: 2-(4-Oxo-1,4-dihydropyridin-3-yl)acetic acid; 3-Carboxymethyl-4-pyridone Functional Class: Amphoteric Heterocyclic Carboxylic Acid
Hazard Identification (GHS Classification)
As a Senior Application Scientist, I categorize this compound based on the structure-activity relationship (SAR) of substituted pyridines. While specific toxicological data may be sparse for this exact isomer, its functional groups (carboxylic acid + hydroxypyridine/pyridone tautomer) dictate the following Category 2/3 Risk Profile :
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][4] |
| Acute Toxicity | Cat 4 | H302 | Harmful if swallowed (Predicted).[3] |
Critical Insight: This molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms. In the solid state and neutral aqueous solution, the pyridone form often predominates.[3] This increases polarity and hydrogen-bonding potential, making the dust adherent and difficult to remove from surfaces.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
Core PPE Requirements[3]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P95 Respirator (Secondary) | Fine particulate matter from pyridone derivatives is highly irritating to mucosal membranes. If weighing outside a hood is unavoidable, a respirator is mandatory.[3] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient if fine dust is generated.[3] The acidic nature (pKa ~3-4) poses a risk of corneal opacity upon direct contact. |
| Dermal (Hands) | Nitrile Gloves (Min.[3] 0.11 mm thickness) | Double-gloving is required for solution preparation. Pyridyl acetic acids can permeate thin latex.[3] Change outer gloves immediately upon contamination.[3] |
| Body | Lab Coat (High-neck, long sleeve) | Prevent skin sensitization. Ensure the coat is buttoned to the neck to protect the suprasternal notch area.[3] |
Advanced Handling (Scale > 10g)
For larger scale synthesis or purification:
-
Sleeve Covers: Tyvek® sleeve covers to bridge the gap between glove and lab coat.[3]
-
Face Shield: Required if handling large volumes of corrosive reagents (e.g., thionyl chloride) during downstream functionalization.[3]
Operational Handling Protocol
Weighing & Transfer Workflow
Objective: Minimize static-induced dispersion of the solid.
-
Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure.[3] Pyridone solids are often electrostatic.[3]
-
Containment: Weigh into a tared vial or flask inside the fume hood. Do not use weighing paper; use a weighing boat or funnel to prevent "dust puff" during transfer.[3]
-
Solvent Trap: If transferring to a reactor, pre-wet the addition funnel with the reaction solvent to capture any adherent dust.[3]
Solubilization & Reaction Setup
Solubility Profile: Soluble in DMSO, dilute aqueous acid/base, and hot water.[3] Sparingly soluble in non-polar organics (DCM, Hexanes).[3]
-
Protocol: Always add the solid to the solvent , not vice versa.[3] This prevents the formation of a "gum" or clump at the bottom of the flask which is difficult to dissolve.[3]
-
Inert Atmosphere: While not strictly pyrophoric, the phenolic hydroxyl group is oxidation-sensitive. Flush the headspace with Nitrogen (
) or Argon ( ) to prevent oxidative discoloration (browning).[3]
Visual Workflow Logic
The following diagram illustrates the decision logic for handling spills and exposure events.
Figure 1: Emergency Response Decision Tree for this compound.
Disposal Strategy
Core Principle: Treat as Acidic Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases in the waste stream to avoid exothermic neutralization or decomposition.[3]
-
Labeling: Clearly label waste containers as "Contains Pyridine Derivatives - Irritant."[3]
-
Aqueous Waste: If the compound is in an aqueous buffer, adjust pH to 6-8 before disposal if local regulations permit drain disposal for non-toxic buffers (consult local EHS).[3] Otherwise, collect as aqueous chemical waste.[3]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the solid hazardous waste bin, not regular trash.[3]
Disposal Decision Matrix
Figure 2: Waste Stream Segregation Logic.
References
-
PubChem. (n.d.).[1][3] this compound (Compound).[5][6] National Library of Medicine.[3] Retrieved February 22, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[3] Retrieved from [Link][3]
Sources
- 1. 2-[(3-Hydroxypyridin-2-yl)formamido]acetic acid | C8H8N2O4 | CID 9837038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. 2-(Pyridin-3-yl)acetic Acid | 501-81-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
